N-Acetyl-3-nitriloalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
89188-25-0 |
|---|---|
Molecular Formula |
C5H6N2O3 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
2-acetamido-2-cyanoacetic acid |
InChI |
InChI=1S/C5H6N2O3/c1-3(8)7-4(2-6)5(9)10/h4H,1H3,(H,7,8)(H,9,10) |
InChI Key |
YRDRLZUCWMJXLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C#N)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
N-Acetyl-3-nitriloalanine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-3-nitriloalanine, also known as N-acetyl-3-cyanoalanine, is a derivative of the non-proteinogenic amino acid 3-cyanoalanine. This guide provides an in-depth overview of its physicochemical properties, proposed synthesis, and analytical characterization methods. Furthermore, it explores the potential biological significance of this molecule, drawing parallels from the known roles of N-acetylated amino acids and the metabolic pathways of cyanide detoxification. This document is intended to serve as a foundational resource for researchers interested in the study and application of this compound in various scientific and biomedical fields.
Physicochemical Properties
Direct experimental data for this compound is scarce in publicly available literature. The following table summarizes a combination of data from its constituent molecules, N-acetyl-L-alanine and 3-cyanoalanine, alongside predicted values for this compound. Predictions were generated using computational models.
| Property | N-Acetyl-L-alanine | 3-Cyanoalanine | This compound (Predicted) |
| IUPAC Name | (2S)-2-acetamidopropanoic acid | (2S)-2-Amino-3-cyanopropanoic acid[1] | (2S)-2-acetamido-3-cyanopropanoic acid |
| Synonyms | Ac-Ala-OH, N-acetylalanine | β-Cyanoalanine, 3-Cyano-L-alanine[1] | N-Acetyl-β-cyanoalanine |
| Molecular Formula | C₅H₉NO₃ | C₄H₆N₂O₂[1] | C₆H₈N₂O₃ |
| Molecular Weight | 131.13 g/mol | 114.104 g/mol [1] | 156.14 g/mol |
| Melting Point | 125-126 °C | 213–216 °C (decomposition)[1] | Not available |
| Boiling Point | 100-102 °C (at 0.2 Torr) | Not available | Not available |
| Water Solubility | Soluble | Water-soluble solid[1] | Predicted to be soluble |
| pKa (Acidic) | 3.69 (Predicted) | Not available | Predicted ~3.5 |
| pKa (Basic) | Not applicable | Not available | Not applicable |
| logP | -0.9 (Predicted) | Not available | Predicted ~ -1.2 |
| SMILES | C--INVALID-LINK--C(=O)O | N--INVALID-LINK--C(=O)O | O=C(N--INVALID-LINK--C(O)=O)C |
| InChI Key | KTHDTJVBEPMMGL-VKHMYHEASA-N | BXRLWGXPSRYJDZ-VKHMYHEASA-N[1] | Predicted |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves the direct acetylation of 3-cyanoalanine.
Proposed Synthesis of this compound
The synthesis can be achieved by reacting 3-cyanoalanine with acetic anhydride under controlled pH conditions.
Detailed Experimental Protocol: Acetylation of 3-Cyanoalanine
-
Dissolution: Dissolve 3-cyanoalanine in an aqueous solution (e.g., water or a suitable buffer).
-
pH Adjustment: Adjust the pH of the solution to approximately 8 using a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution). This deprotonates the amino group, making it more nucleophilic.
-
Acetylation: While vigorously stirring the solution at room temperature, slowly add a molar excess of acetic anhydride. The reaction is typically exothermic, so the addition should be controlled to maintain the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Acidification: Once the reaction is complete, any remaining acetic anhydride can be quenched by the addition of water. The solution is then acidified to a pH of approximately 2-3 with a strong acid (e.g., hydrochloric acid) to protonate the carboxylic acid group of the product.
-
Extraction: Extract the product from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Analytical Characterization
The synthesized this compound should be characterized to confirm its identity and purity using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl protons (a singlet around 2 ppm), the α-proton (a multiplet), and the β-protons adjacent to the nitrile group (two multiplets). The amide proton will appear as a doublet, and the carboxylic acid proton will be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the acetyl and carboxylic acid groups, the nitrile carbon, the α-carbon, the β-carbon, and the acetyl methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹).
-
An N-H stretch from the amide (around 3300 cm⁻¹).
-
A C≡N stretch from the nitrile group (around 2250 cm⁻¹).
-
Two C=O stretches from the amide and carboxylic acid (around 1700-1650 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. Techniques like Electrospray Ionization (ESI) would be suitable for this polar molecule. The expected molecular ion peak [M+H]⁺ would be at m/z 157.06.
Biological Significance and Signaling Pathways
While the specific biological role of this compound is not yet defined, its structure suggests potential involvement in two key areas: N-acetylated amino acid metabolism and cyanide detoxification.
Role of N-Acetylation
N-acetylation is a common post-translational modification that can alter a protein's stability, function, and localization.[2][3] The N-acetylation of small molecules can also impact their biological activity and metabolism.[3] this compound could potentially act as a metabolic intermediate or a signaling molecule.
Cyanide Detoxification Pathway
Cyanide is a potent toxin that inhibits cellular respiration. In many organisms, a primary detoxification pathway involves the conversion of cyanide to the less toxic compound thiocyanate. Another important pathway, particularly in plants, involves the enzyme β-cyanoalanine synthase, which catalyzes the reaction of cysteine and cyanide to form 3-cyanoalanine.[1] This is a crucial step in assimilating cyanide into a non-toxic form.
The formation of this compound could represent a subsequent metabolic step, potentially facilitating its transport or excretion, or modulating its further metabolism into asparagine and aspartic acid.
Conclusion
This compound is a molecule of interest at the intersection of amino acid metabolism and toxicology. This guide provides a foundational framework for its study, including its physicochemical properties, a proposed synthetic route, and methods for its analytical characterization. The exploration of its potential biological roles opens avenues for further research in areas such as metabolic pathways, enzyme kinetics, and the development of novel therapeutic or diagnostic agents. Further experimental validation is required to fully elucidate the properties and functions of this intriguing compound.
References
In-depth Technical Guide: The Mechanism of Action of N-Acetylcysteine (NAC)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "N-Acetyl-3-nitriloalanine" did not yield any results in the public scientific literature. This suggests that the compound may be novel, not widely studied, or referred to by a different name. This guide will instead focus on the well-researched compound N-Acetylcysteine (NAC) , a structurally related and therapeutically significant molecule.
Introduction to N-Acetylcysteine (NAC)
N-acetylcysteine (NAC) is a derivative of the amino acid L-cysteine and has been in clinical use for decades.[1] It is well-known as an antidote for acetaminophen (paracetamol) overdose and as a mucolytic agent.[1][2] Its therapeutic versatility stems from its multifaceted mechanisms of action, primarily centered around its antioxidant and anti-inflammatory properties.[2][3][4] NAC serves as a precursor to L-cysteine, which is a key component in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the body.[3][4]
Core Mechanisms of Action
The biological effects of NAC can be broadly categorized into several key mechanisms:
-
Glutathione Precursor: The most prominent mechanism of NAC is its role as a precursor for intracellular GSH synthesis.[3] Following administration, NAC is deacetylated to L-cysteine, thereby increasing intracellular cysteine levels and promoting the synthesis of GSH.[3] This replenishment of GSH is crucial for maintaining cellular redox balance and protecting against oxidative damage.[3]
-
Direct Antioxidant Activity: NAC possesses a free sulfhydryl group that can directly scavenge reactive oxygen species (ROS).[2] This direct radical-scavenging activity contributes to its overall antioxidant effect.
-
Anti-inflammatory Effects: NAC has been shown to modulate inflammatory pathways. It can inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.[2][4][5] By suppressing NF-κB, NAC can reduce the production of inflammatory mediators like TNF-α, IL-1β, and IL-6.[2]
-
Mucolytic Action: As a mucolytic agent, NAC works by breaking the disulfide bonds in mucoproteins, which reduces the viscosity of mucus.[2]
-
Emerging Mechanisms: Recent research suggests that NAC may also exert its effects through the production of hydrogen sulfide (H₂S) and sulfane sulfur species, which have their own significant antioxidative and cytoprotective properties.[6]
Signaling Pathways Modulated by NAC
NAC influences several critical signaling pathways involved in cellular homeostasis, inflammation, and survival.
-
MAPK Pathway: NAC can inhibit the activation of c-Jun N-terminal kinase (JNK) and p38 MAP kinase, which are stress-activated protein kinases involved in inflammation and apoptosis.[5]
-
ERK Pathway: In some contexts, NAC can promote cell survival by activating the extracellular signal-regulated kinase (ERK) pathway.[5]
-
NF-κB Pathway: As mentioned, NAC is a potent inhibitor of NF-κB activation, a central regulator of the inflammatory response.[4][5]
Below is a diagram illustrating the primary signaling pathways influenced by NAC.
Caption: Signaling pathways influenced by NAC.
Quantitative Data Summary
While a comprehensive meta-analysis is beyond the scope of this guide, the following table summarizes key quantitative findings from the literature regarding NAC's efficacy.
| Parameter | Finding | Organism/System | Reference |
| Acetaminophen Overdose | An 11g oral dose of NAC resulted in a mean Cmax of 26.5 µg/mL and a Tmax of 2 hours. | Human | [7] |
| Antibacterial Activity | Effective against both planktonic and biofilm forms of E. faecalis. | In vitro | [4] |
| Anti-inflammatory | Suppressed the release of TNF-α, IL-1β, and IL-6 in lipopolysaccharide-activated macrophages. | In vitro (Macrophages) | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized methodologies for key experiments cited in the literature.
In Vitro Assessment of Antibacterial and Biofilm Inhibition
This protocol is a generalized representation of methods used to assess the antibacterial properties of NAC.
Caption: Experimental workflow for antibacterial assays.
Measurement of Pro-inflammatory Cytokine Suppression
This protocol outlines a general method for quantifying the anti-inflammatory effects of NAC.
Caption: Experimental workflow for cytokine measurement.
The Role of the Nitrile Group in Pharmacology
While "this compound" is not a recognized compound, the nitrile group (-C≡N) is a significant pharmacophore found in over 30 prescribed medications.[8] In many pharmaceuticals, the nitrile group is metabolically stable and passes through the body unchanged.[8] It can act as a bioisostere for a ketone group, engaging in polar interactions, or it can polarize aromatic systems to enhance π-π stacking interactions.[8] In some cases, as with certain α-amino nitriles, the nitrile group can act as a reversible inhibitor of enzymes like dipeptidyl peptidase IV (DPP-IV).[8]
A related naturally occurring nitrile-containing amino acid is β-cyanoalanine.[9] It is formed in nature from cyanide and cysteine and can be enzymatically converted to aspartic acid and asparagine.[9] L-3-cyanoalanine synthase is the enzyme responsible for its synthesis and plays a role in cyanide detoxification in some organisms.[10][11]
Conclusion
N-Acetylcysteine is a versatile therapeutic agent with a robust and multifaceted mechanism of action. Its primary roles as a glutathione precursor and a direct antioxidant are well-established, and its anti-inflammatory properties through the modulation of key signaling pathways like NF-κB are of significant therapeutic interest. Further research into its emerging mechanisms, such as the production of H₂S, will continue to expand our understanding of this important molecule. While "this compound" remains an uncharacterized entity, the study of related compounds like NAC and the broader pharmacology of the nitrile group provide valuable context for future research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of N-acetylcysteine actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyanoalanine - Wikipedia [en.wikipedia.org]
- 10. Link between L-3-cyanoalanine synthase activity and differential cyanide sensitivity of insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-3-cyanoalanine synthase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to N-Acetyl-3-nitriloalanine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Executive Summary
This technical guide provides a comprehensive overview of N-Acetyl-3-nitriloalanine derivatives and their analogs, with a primary focus on the extensively studied N-acetylcysteine (NAC) and its derivatives. Due to the limited availability of public-domain data on this compound, this paper leverages the wealth of information on its structural and functional analog, NAC, as a representative model for this class of compounds. This guide details the synthesis, biological activities, and mechanisms of action of NAC and its derivatives, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing key signaling pathways using Graphviz diagrams. The information contained herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting oxidative stress and inflammation.
Introduction: The Landscape of this compound and its Analogs
This compound is an N-acetylated derivative of the amino acid 3-cyanoalanine. While the core structure of this compound suggests potential biological activity, particularly in pathways involving amino acid metabolism and nitrile-containing compounds, there is a notable scarcity of publicly available research on this specific molecule and its derivatives.
In contrast, N-acetylcysteine (NAC), an N-acetylated derivative of the amino acid cysteine, is a well-characterized and clinically significant analog. NAC has been in clinical use for decades as a mucolytic agent and as an antidote for acetaminophen poisoning.[1] Its therapeutic utility stems from its potent antioxidant and anti-inflammatory properties.[2][3] Given the structural similarity and the extensive body of research available, NAC and its derivatives serve as an excellent surrogate for understanding the potential therapeutic applications of this compound and its related compounds.
This guide will therefore focus on the synthesis, quantitative biological data, experimental protocols, and signaling pathways associated with N-acetylcysteine and its key derivatives, providing a robust framework for further research and development in this area.
Synthesis of N-Acetylcysteine (NAC) and its Derivatives
The synthesis of N-acetylcysteine and its derivatives is well-established, with several methods reported in the literature. The most common approach involves the acetylation of L-cysteine.
Synthesis of N-Acetylcysteine (NAC)
A prevalent method for the synthesis of NAC involves the direct acetylation of L-cysteine using acetic anhydride.
Experimental Protocol: Synthesis of N-Acetylcysteine [4]
-
Reaction Setup: In a suitable reaction vessel, suspend L-cysteine hydrochloride monohydrate in an aqueous solution of tetrahydrofuran under a nitrogen atmosphere.
-
Neutralization: Add sodium acetate trihydrate to the suspension and stir at room temperature to neutralize the hydrochloride salt. This results in a suspension of equimolar amounts of cysteine and sodium acetate.
-
Acetylation: Cool the mixture using an external cooling bath and add acetic anhydride dropwise while stirring.
-
Reaction: Continue stirring the resulting suspension at room temperature, followed by heating at reflux to drive the reaction to completion.
-
Neutralization and Isolation: Neutralize the resulting suspension of sodium N-acetyl-l-cysteinate with aqueous hydrogen chloride.
-
Purification: Remove the precipitated sodium chloride by filtration. Isolate the N-acetylcysteine by distilling the solvent from the filtrate under vacuum, followed by crystallization to yield a white solid.
Synthesis of N-Acetylcysteine Amide (NACA)
N-Acetylcysteine amide (NACA) is a derivative of NAC with an amide group replacing the carboxylic acid moiety, which is reported to have enhanced cell permeability.[5]
Experimental Protocol: Synthesis of N-Acetylcysteine Amide (NACA) [6][7]
-
Esterification: Suspend N-acetyl-L-cysteine in dry methanol under a nitrogen atmosphere. Add concentrated sulfuric acid dropwise with vigorous stirring at room temperature. After approximately 22 hours, add water and remove the volatile components under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Acetyl-L-cysteine methyl ester as a white crystalline solid.
-
Amination: Treat the N-Acetyl-L-cysteine methyl ester with aqueous ammonium hydroxide at room temperature with stirring for approximately 6 hours.
-
Isolation and Purification: Concentrate the resulting solution in vacuo. Add ethanol and concentrate again under reduced pressure to afford N-acetyl-L-cysteine amide as a white crystalline solid. The product can be further purified by recrystallization from hot ethanol.
Biological Activities and Quantitative Data
N-acetylcysteine and its derivatives exhibit a range of biological activities, primarily centered around their antioxidant and anti-inflammatory effects.
Antioxidant Activity
The antioxidant properties of NAC are attributed to its ability to replenish intracellular glutathione (GSH), a major cellular antioxidant, and to directly scavenge reactive oxygen species (ROS).[8] The amide derivative, NACA, has been shown to possess enhanced antioxidant properties compared to NAC.[9][10]
Table 1: Antioxidant Activity of N-Acetylcysteine Analogs
| Compound | Assay | Result | Reference |
| N-Acetylcysteine (NAC) | DPPH Radical Scavenging | Lower activity than NACA | [9][10] |
| N-Acetylcysteine Amide (NACA) | DPPH Radical Scavenging | Higher activity than NAC | [9][10] |
| N-Acetylcysteine (NAC) | H₂O₂ Scavenging | Better at lower concentrations | [9][10] |
| N-Acetylcysteine Amide (NACA) | H₂O₂ Scavenging | Better at the highest concentration | [9][10] |
| S-allylmercapto-N-acetylcysteine (ASSNAC) | Protection from Oxidative Stress (tBuOOH-induced cytotoxicity) | Reduced cytotoxicity to 42% (at 2 mM) | [11] |
Anti-inflammatory Activity
NAC and its analogs modulate the inflammatory response primarily through the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.[2][3]
Table 2: Anti-inflammatory Activity of N-Acetylcysteine Analogs
| Compound | Cell Line/Model | Effect | Reference |
| N-Acetylcysteine (NAC) | COPD Patients | Reduced serum IL-8 levels | [2] |
| N-Acetylcysteine (NAC) | COPD Mouse Model | Downregulated IL-1β, IFN-γ, TNF-α, and IL-18 | [12] |
| N-Acetylcysteine (NAC) | Human PBMC (anti-CD3 or PHA stimulated) | Upregulated IL-1β, IL-5, IFN-γ; Downregulated IL-10 | [13] |
| p-hydroxyanilide derivative of N-acetylcysteine | In vivo | Analgesic, anti-inflammatory, and antipyretic activity | [14] |
Experimental Protocols for Biological Assays
This section provides detailed methodologies for key experiments cited in this guide.
DPPH Radical Scavenging Assay
This assay is a standard method to evaluate the antioxidant capacity of a compound.
Protocol:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure: Add a solution of the test compound (e.g., NAC or its derivative) at various concentrations to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture.
Anti-inflammatory Assay in LPS-Stimulated Macrophages
This in vitro assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate culture medium.
-
Cell Seeding: Seed the cells into multi-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., NAC derivative) for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.
-
Incubation: Incubate the cells for a further period (e.g., 24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of the test compound that causes a 50% inhibition of cytokine production (IC50).
Signaling Pathways and Mechanisms of Action
N-acetylcysteine and its analogs exert their biological effects by modulating several key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. NAC inhibits the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
References
- 1. N-Acetyl Cysteine (NAC): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of N-Acetylcysteine and N-Acetylcysteine Amide on Erythrocyte Deformability and Oxidative Stress in a Rat Model of Lower Extremity Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2015148880A1 - Method for the preparation of n-acetyl cysteine amide - Google Patents [patents.google.com]
- 8. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. S-allylmercapto-N-acetylcysteine up-regulates cellular glutathione and protects vascular endothelial cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Acetylcysteine (NAC) Inhibits Synthesis of IL-18 in Macrophage by Suppressing NLRP3 Expression to Reduce the Production of IFN- γ from NK Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of N-acetyl-L-cysteine on Cytokine Production by Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of N-acetylcysteine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Stability of N-Acetyl-3-nitriloalanine: A Technical Guide
Introduction
The in vitro stability of a drug candidate is a critical parameter evaluated during early drug discovery and development. These studies provide essential insights into a compound's metabolic fate, potential for degradation, and ultimately, its viability as a therapeutic agent. This guide outlines the core principles and methodologies for assessing the in vitro stability of N-Acetyl-3-nitriloalanine, a molecule of interest for researchers and drug development professionals. The guide covers experimental design, detailed protocols, data interpretation, and potential degradation pathways.
General Principles of In Vitro Stability Assessment
In vitro stability assays are designed to predict the metabolic fate of a compound by exposing it to various biological matrices. The primary goals are to determine the rate of disappearance of the parent compound and to identify major metabolites. Common in vitro systems include liver microsomes and hepatocytes, as the liver is the primary site of drug metabolism.[1]
Key Parameters Determined:
-
Half-life (t½): The time required for the concentration of the compound to decrease by half.
-
Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate stability assessment. The following protocols are generalized for a novel compound like this compound.
Liver microsomes are subcellular fractions containing key drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[1] This assay is a common first-pass screen for metabolic stability.
Protocol:
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol). The final concentration of the organic solvent in the incubation should be less than 1%.[2]
-
Liver Microsomes: Use pooled liver microsomes from the desired species (e.g., human, rat, mouse) at a concentration of 20 mg/mL. Thaw on ice immediately before use.[3]
-
Phosphate Buffer: 100 mM potassium phosphate buffer (pH 7.4).[3]
-
NADPH Solution: Prepare a solution of NADPH, a necessary cofactor for CYP enzymes, in phosphate buffer.[4]
-
-
Incubation Procedure:
-
Pre-warm a solution of liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1-10 µM) in phosphate buffer at 37°C.[2][4]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
Incubate the mixture at 37°C with shaking.
-
Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).[4]
-
Stop the reaction at each time point by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[1]
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated analytical method, such as LC-MS/MS or HPLC-UV, to quantify the remaining parent compound.[1]
-
-
Controls:
-
Negative Control (No NADPH): To assess non-enzymatic degradation.
-
Negative Control (Heat-inactivated microsomes): To assess chemical stability in the matrix.
-
Positive Control: A compound with known metabolic stability (e.g., dextromethorphan, midazolam) to ensure the enzymatic activity of the microsomes.[3]
-
Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive model of liver metabolism.[5]
Protocol:
-
Preparation of Reagents:
-
Test Compound Stock Solution: As described for the microsomal assay.
-
Hepatocytes: Use cryopreserved or fresh hepatocytes. Dilute to a final concentration of 0.5 x 10^6 viable cells/mL in a suitable incubation medium (e.g., Williams' Medium E).[5]
-
-
Incubation Procedure:
-
Add the test compound to the hepatocyte suspension in a multi-well plate to achieve the desired final concentration (e.g., 1 µM).[5]
-
Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[5]
-
Terminate the reaction by adding a cold organic solvent.
-
-
Sample Analysis and Controls:
-
Follow the same procedures for sample analysis and controls as described for the microsomal stability assay. A negative control with heat-inactivated hepatocytes is also recommended.[5]
-
Data Presentation and Analysis
Quantitative data should be summarized for clear interpretation and comparison.
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this curve represents the elimination rate constant (k).
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint) = (0.693 / t½) / (protein concentration or cell density) [5]
The following table summarizes hypothetical stability data for a compound, structured in a clear format.
| Test System | Species | Compound Concentration (µM) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| Liver Microsomes | Human | 1 | > 60 | < 11.6 |
| Liver Microsomes | Rat | 1 | 45 | 15.4 |
| Hepatocytes | Human | 1 | > 120 | < 5.8 |
| Hepatocytes | Rat | 1 | 90 | 7.7 |
Note: The data above is illustrative and not actual experimental data for this compound.
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships.
Caption: General workflow for an in vitro metabolic stability assay.
Based on the structure of this compound, which contains a nitrile group and an N-acetylated amine, several degradation pathways can be postulated. The nitrile group can undergo hydrolysis, and the molecule could be susceptible to oxidation.
Caption: Hypothetical metabolic pathway for this compound.
Conclusion
While direct experimental data for this compound is currently lacking, this guide provides a robust framework for its in vitro stability assessment. By employing standardized protocols using liver microsomes and hepatocytes, researchers can determine key stability parameters such as half-life and intrinsic clearance. This information is invaluable for making informed decisions in the drug development process, guiding lead optimization, and predicting in vivo pharmacokinetic behavior. The use of a structurally related compound, N-Acetylcysteine, as a surrogate example illustrates how data can be effectively presented and interpreted. Further studies are required to elucidate the specific stability profile and metabolic pathways of this compound.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mercell.com [mercell.com]
- 4. criver.com [criver.com]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide to the Metabolic Pathways of N-Acetyl-3-nitriloalanine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence for the metabolic pathways of N-Acetyl-3-nitriloalanine is limited in publicly available literature. The following guide is a synthesis of established biochemical principles and data from closely related compounds, primarily β-cyanoalanine, to propose a putative metabolic network. All pathways involving this compound should be considered hypothetical and require experimental validation.
Introduction
This compound, also known as N-acetyl-β-cyanoalanine, is an N-acetylated derivative of the non-proteinogenic amino acid β-cyanoalanine. The metabolic fate of this compound is not well-characterized but can be inferred from the known metabolism of β-cyanoalanine and the general enzymatic reactions involving N-acetylated amino acids. This guide provides a comprehensive overview of the hypothesized metabolic pathways, the key enzymes potentially involved, and relevant experimental methodologies.
Hypothesized Metabolic Pathways
The metabolism of this compound is likely to involve a series of enzymatic reactions including deacetylation, nitrile hydrolysis, and potentially further downstream conversions. Two primary pathways can be postulated:
-
Pathway 1: Deacetylation followed by β-cyanoalanine metabolism. In this pathway, the initial step is the removal of the acetyl group to yield β-cyanoalanine, which then enters its established metabolic route.
-
Pathway 2: Direct nitrile hydrolysis of this compound. This pathway involves the direct enzymatic conversion of the nitrile group to a carboxylic acid or an amide, followed by further metabolism.
Biosynthesis of the Precursor: β-Cyanoalanine
The precursor, β-cyanoalanine, is primarily synthesized in plants as a mechanism for cyanide detoxification[1][2]. The key enzyme in this process is β-cyanoalanine synthase .
-
Reaction: Cysteine + Hydrogen Cyanide → β-Cyanoalanine + Hydrogen Sulfide
-
Enzyme: β-Cyanoalanine synthase (CAS), which is often a mitochondrial cysteine synthase-like protein[3][4][5][6][7].
Putative Metabolic Pathways of this compound
The following diagram illustrates the hypothesized metabolic pathways.
Caption: Hypothesized metabolic pathways of this compound.
Key Enzymes and Their Properties
The following table summarizes the key enzymes potentially involved in the metabolism of this compound.
| Enzyme | EC Number | Substrate(s) | Product(s) | Cellular Localization | Inhibitors | Activators/Cofactors |
| β-Cyanoalanine Synthase | 4.4.1.9 | Cysteine, Hydrogen Cyanide | β-Cyanoalanine, Hydrogen Sulfide | Mitochondria | DL-cycloserine, D-penicillamine (refractory)[3] | Pyridoxal-P[3] |
| N-Acetyltransferase (NAT) | 2.3.1.- | β-Cyanoalanine, Acetyl-CoA | This compound, CoA | Cytosol, Liver | Varies by isoform | Acetyl-CoA |
| Acylase | 3.5.1.14 | This compound, H₂O | β-Cyanoalanine, Acetate | Kidney, Cytoplasm | Varies by isoform | Metal ions (e.g., Zn²⁺) |
| Nitrilase | 3.5.5.1 | This compound or β-Cyanoalanine, 2H₂O | N-Acetyl-Aspartate or Aspartate, Ammonia | Plants, Bacteria, Fungi | Varies by isoform | - |
| Nitrile Hydratase | 4.2.1.84 | This compound or β-Cyanoalanine, H₂O | N-Acetyl-Asparagine or Asparagine | Bacteria, Fungi | Varies by isoform | Fe³⁺ or Co³⁺ |
Detailed Experimental Protocols
Due to the lack of specific studies on this compound, the following protocols are adapted from methodologies used for analogous enzymes and substrates.
Assay for β-Cyanoalanine Synthase Activity
This protocol is based on the measurement of sulfide production.
Materials:
-
Potassium phosphate buffer (0.1 M, pH 8.5)
-
L-cysteine solution (10 mM)
-
Potassium cyanide (KCN) solution (10 mM) - EXTREME CAUTION: HIGHLY TOXIC
-
N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 N HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 N HCl)
-
Enzyme extract (e.g., mitochondrial fraction from plant tissue)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 800 µL of potassium phosphate buffer, 100 µL of L-cysteine solution, and the enzyme extract.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of KCN solution.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 200 µL of the N,N-dimethyl-p-phenylenediamine sulfate solution.
-
Add 200 µL of the FeCl₃ solution to develop the methylene blue color from the sulfide produced.
-
After 20 minutes of color development at room temperature, measure the absorbance at 670 nm.
-
A standard curve using known concentrations of Na₂S should be prepared to quantify the amount of sulfide produced.
Caption: Workflow for β-Cyanoalanine Synthase Assay.
Assay for Nitrilase Activity
This protocol is based on the quantification of ammonia released.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Substrate solution (10 mM this compound or β-cyanoalanine)
-
Enzyme extract (e.g., bacterial cell lysate)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
Ammonium sulfate standard solutions
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 450 µL of Tris-HCl buffer and 50 µL of the enzyme extract.
-
Pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 500 µL of the substrate solution.
-
Incubate for a defined period (e.g., 60 minutes).
-
Stop the reaction by boiling for 5 minutes, followed by centrifugation to remove precipitated protein.
-
To 100 µL of the supernatant, add 1 mL of phenol-nitroprusside reagent and 1 mL of alkaline hypochlorite solution.
-
Incubate at 50°C for 6 minutes for color development.
-
Measure the absorbance at 625 nm.
-
Quantify the ammonia produced using a standard curve prepared with ammonium sulfate.
References
- 1. N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 2. The β-cyanoalanine synthase pathway: beyond cyanide detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-cyanoalanine synthase: purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. β-Cyanoalanine Synthase Is a Mitochondrial Cysteine Synthase-Like Protein in Spinach and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Unraveling the Toxicological Profile of N-Acetylcysteine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
N-acetylcysteine (NAC), a derivative of the amino acid L-cysteine, is a widely utilized compound with a dual role as a mucolytic agent and an antidote for acetaminophen overdose. Its therapeutic utility is primarily attributed to its antioxidant properties, acting as a precursor for glutathione (GSH) synthesis. While generally considered safe, a comprehensive understanding of its toxicological profile is paramount for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of the toxicological characteristics of N-acetylcysteine, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways involved in its mechanism of action and potential toxicity.
Acute Toxicity
N-acetylcysteine exhibits low acute toxicity, particularly when administered orally. The toxicity profile is significantly influenced by the route of administration, with intravenous and intraperitoneal routes demonstrating higher toxicity compared to oral administration.
Table 1: Acute Toxicity of N-Acetylcysteine
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | >5,050 mg/kg | --INVALID-LINK-- |
| Mouse | Oral | >4,400 mg/kg | --INVALID-LINK-- |
| Rat | Intraperitoneal | 1,205 mg/kg | --INVALID-LINK-- |
| Mouse | Intraperitoneal | 400 - 800 mg/kg | --INVALID-LINK--, --INVALID-LINK-- |
| Rat | Intravenous | 1,140 mg/kg | --INVALID-LINK-- |
| Mouse | Intravenous | 3,800 mg/kg | --INVALID-LINK-- |
Experimental Protocols for Acute Toxicity Studies
-
Oral LD50 Study in Rats:
-
Test Guideline: OECD Test Guideline 401 (Acute Oral Toxicity) or similar.
-
Animals: Young adult albino rats (e.g., Sprague-Dawley or Wistar), typically 8-12 weeks old, of a single sex or both.
-
Procedure: Following a fasting period (e.g., overnight), a single dose of N-acetylcysteine is administered by gavage. A range of doses is used across different groups of animals.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.
-
Endpoint: The LD50 is calculated, representing the statistically estimated dose that would be lethal to 50% of the animals.
-
-
Intraperitoneal LD50 Study in Mice:
-
Test Guideline: Adapted from standard acute toxicity testing protocols.
-
Animals: Young adult mice (e.g., BALB/c), typically 6-8 weeks old.
-
Procedure: A single dose of N-acetylcysteine, dissolved in a suitable vehicle (e.g., sterile saline), is injected into the peritoneal cavity.
-
Observation: Similar to the oral study, mice are monitored for mortality and signs of toxicity over 14 days.
-
Endpoint: Calculation of the intraperitoneal LD50.
-
Subchronic and Chronic Toxicity
Prolonged exposure to N-acetylcysteine has been investigated in animal models. Generally, it is well-tolerated at therapeutic doses.
Table 2: Subchronic and Chronic Toxicity of N-Acetylcysteine
| Species | Route of Administration | Duration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings | Reference |
| Rat | Oral (diet) | 18 months | 1,000 mg/kg/day | No treatment-related toxicity or carcinogenicity observed. | --INVALID-LINK-- |
| Dog | Intravenous | 90 days | < 200 mg/kg/day | Transient clinical signs (e.g., salivation, erythema) at 200 and 400 mg/kg/day. | --INVALID-LINK-- |
Experimental Protocol for Chronic Toxicity Study
-
18-Month Oral Toxicity Study in Rats:
-
Test Guideline: Similar to OECD Test Guideline 452 (Chronic Toxicity Studies).
-
Animals: Fischer 344 rats.
-
Procedure: N-acetylcysteine is administered in the diet at various concentrations for 18 months.
-
Observations: Comprehensive monitoring including clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and detailed histopathological examination of a wide range of tissues and organs at the end of the study.
-
Endpoint: Determination of the NOAEL and identification of any target organ toxicity or neoplastic changes.
-
Reproductive and Developmental Toxicity
Studies on the reproductive and developmental effects of N-acetylcysteine have shown a good safety profile, particularly with oral administration. However, high intravenous doses have been associated with adverse effects on female fertility in animal models.
Table 3: Reproductive and Developmental Toxicity of N-Acetylcysteine
| Species | Route of Administration | Dose Levels | Key Findings | Reference |
| Rat | Oral | Up to 2,000 mg/kg/day | No teratogenic effects observed. | --INVALID-LINK-- |
| Rabbit | Oral | Up to 1,000 mg/kg/day | No teratogenic effects observed. | --INVALID-LINK-- |
| Rat (female) | Intravenous | 100, 300, 1,000 mg/kg/day | Infertility observed at 1,000 mg/kg/day, associated with effects on the zona pellucida of oocytes. No effects on male reproductive ability. | --INVALID-LINK-- |
Experimental Protocol for Developmental Toxicity Study
-
Segment II (Teratology) Study in Rats:
-
Test Guideline: OECD Test Guideline 414 (Prenatal Developmental Toxicity Study).
-
Animals: Pregnant female rats.
-
Procedure: N-acetylcysteine is administered daily by gavage during the period of major organogenesis (e.g., gestation days 6 through 15).
-
Observations: Dams are monitored for clinical signs, body weight, and food consumption. Near term, the dams are euthanized, and the uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal malformations.
-
Endpoint: To determine the potential of N-acetylcysteine to cause birth defects.
-
Genotoxicity and Carcinogenicity
N-acetylcysteine has been extensively evaluated for its genotoxic and carcinogenic potential. The weight of evidence indicates that it is not genotoxic or carcinogenic.
Table 4: Genotoxicity of N-Acetylcysteine
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium | With and without | Negative | --INVALID-LINK-- |
| Mouse Lymphoma Assay | L5178Y mouse lymphoma cells | With | Positive | --INVALID-LINK-- |
| In vivo Micronucleus Test | Mouse bone marrow | N/A | Negative | --INVALID-LINK-- |
Carcinogenicity: In an 18-month oral carcinogenicity study in rats, N-acetylcysteine did not show any evidence of carcinogenic potential at doses up to 1,000 mg/kg/day.
Experimental Protocols for Genotoxicity Assays
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Test Guideline: OECD Test Guideline 471.
-
Test System: Various strains of Salmonella typhimurium (and often Escherichia coli) with different mutations in the histidine (or tryptophan) operon.
-
Procedure: The tester strains are exposed to N-acetylcysteine with and without a metabolic activation system (S9 mix from rat liver).
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A significant increase in revertants compared to the control indicates mutagenic potential.
-
-
In vivo Micronucleus Test:
-
Test Guideline: OECD Test Guideline 474.
-
Test System: Bone marrow of laboratory rodents (usually mice or rats).
-
Procedure: Animals are treated with N-acetylcysteine, typically on one or more occasions. Bone marrow is extracted at appropriate times after treatment, and polychromatic erythrocytes are scored for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes).
-
Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance induces chromosomal damage.
-
Mechanism of Action and Signaling Pathways
The primary mechanism of action of N-acetylcysteine is its role as a precursor to L-cysteine, which is a substrate for the synthesis of the antioxidant glutathione (GSH). By replenishing intracellular GSH levels, NAC helps to protect cells from oxidative damage. NAC also has direct antioxidant effects due to its free sulfhydryl group. Furthermore, NAC can influence various signaling pathways involved in inflammation and cellular stress responses.
N-Acetylcysteine and Glutathione Synthesis
The following diagram illustrates the central role of NAC in replenishing cellular glutathione.
Caption: N-Acetylcysteine's role in glutathione synthesis.
Inhibition of NF-κB Signaling Pathway
N-acetylcysteine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. This inhibition is thought to be mediated by NAC's antioxidant properties, which can interfere with the redox-sensitive steps in the NF-κB signaling cascade.
Caption: Inhibition of the NF-κB signaling pathway by NAC.
Modulation of MAPK Signaling Pathways
N-acetylcysteine can also modulate the activity of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are involved in cellular responses to stress, inflammation, and apoptosis.
Caption: Modulation of MAPK (JNK and p38) signaling by NAC.
Conclusion
N-acetylcysteine possesses a favorable toxicological profile, characterized by low acute oral toxicity. While high intravenous doses may present a risk for female reproductive toxicity, oral administration appears to be safe in this regard. The extensive body of evidence from genotoxicity and carcinogenicity studies indicates a lack of mutagenic or carcinogenic potential. The primary mechanism of action of NAC is well-established and centers on its role as a glutathione precursor, thereby protecting against oxidative stress. Its ability to modulate key signaling pathways, such as NF-κB and MAPK, further contributes to its therapeutic effects and protective properties. This comprehensive toxicological profile supports the continued use and investigation of N-acetylcysteine in various clinical applications, while also highlighting the importance of considering the route of administration in safety assessments.
Methodological & Application
Application Notes: N-Acetyl-Cysteine-Reactive Probes in Quantitative Proteomics
Introduction
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy for the functional analysis of enzymes in their native biological context.[1][2][3] This technique utilizes active site-directed chemical probes to assess the functional state of entire enzyme families. A typical activity-based probe (ABP) consists of a reactive group or "warhead" that covalently binds to a catalytically active residue, a linker, and a reporter tag for detection and enrichment.[2] This document focuses on the application of N-acetylated cysteine-reactive probes containing a nitrile moiety for quantitative proteomics workflows. While the specific nomenclature "N-Acetyl-3-nitriloalanine" is not standard, this document will focus on probes with similar functionalities, such as those that react with cysteine residues.[4]
The nitrile group (C≡N) is a valuable chemical handle in proteomics. It can be used as an infrared probe to investigate local protein environments due to its sensitivity to factors like electric fields and hydrogen bonding.[5][6] Furthermore, nitrile-containing compounds can be designed as reactive probes for specific amino acid residues. For instance, cysteine-reactive probes are widely used due to the high nucleophilicity of the cysteine thiol group, which allows for selective labeling.[4]
Principle of the Method
The application of N-acetylated cysteine-reactive probes in quantitative proteomics generally follows a two-step labeling approach leveraging bioorthogonal chemistry.[7] First, a probe with a cysteine-reactive warhead and a bioorthogonal handle (e.g., an alkyne or azide) is incubated with a complex biological sample, such as a cell lysate or intact cells. The probe covalently labels the active cysteine residues of target proteins. Subsequently, a reporter tag containing the complementary bioorthogonal handle (e.g., an azide or alkyne) is attached to the probe-labeled proteins via a click chemistry reaction.[8] The reporter tag can be a fluorophore for in-gel visualization or an affinity handle like biotin for enrichment of the labeled proteins. The enriched proteins are then digested and analyzed by mass spectrometry for identification and quantification.
This methodology allows for the comparison of enzyme activities between different biological states, for example, in disease versus healthy tissues or in the presence and absence of a drug candidate.
Experimental Protocols
1. General Workflow for Activity-Based Protein Profiling
The following diagram illustrates the general workflow for a competitive ABPP experiment to identify the targets of a small molecule inhibitor.
2. Protocol for Labeling Proteins in Cell Lysate
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
N-acetylated cysteine-reactive probe (with alkyne handle)
-
Azide-functionalized biotin tag
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin agarose beads
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Mass spectrometer
-
-
Procedure:
-
Prepare cell lysates by harvesting cells and lysing them in a suitable buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
For competitive profiling, pre-incubate the lysate with the inhibitor or vehicle control for 30 minutes at 37 °C.
-
Add the N-acetylated cysteine-reactive probe to a final concentration of 10 µM and incubate for 1 hour at 37 °C.
-
Initiate the click chemistry reaction by adding the following components in order: azide-biotin (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM).
-
Incubate the reaction for 1 hour at room temperature.
-
Enrich the biotin-labeled proteins by adding streptavidin agarose beads and incubating for 1-2 hours at 4 °C with gentle rotation.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute and digest the bound proteins on-bead. This typically involves resuspending the beads in a buffer containing urea, reducing with DTT, alkylating with IAA, and digesting with trypsin overnight.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
3. Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway where a cysteine-dependent enzyme, which is a target of the nitrile probe, plays a key role.
Data Presentation
Quantitative Proteomic Data
The data obtained from the mass spectrometer can be processed using software such as MaxQuant or Proteome Discoverer.[9] Label-free quantification or isotopic labeling methods can be used to determine the relative abundance of the enriched proteins between different conditions.[10][11] The results are typically presented in a table format, highlighting the proteins that show significant changes in labeling.
Table 1: Quantitative Proteomic Analysis of Inhibitor-Treated vs. Control Cells
| Protein ID | Gene Name | Fold Change (Inhibitor/Control) | p-value | Function |
| P12345 | ENZYME1 | 0.15 | 0.001 | Cysteine Protease |
| Q67890 | KINASE2 | 0.98 | 0.85 | Serine/Threonine Kinase |
| A1B2C3 | STRUCT1 | 1.05 | 0.92 | Structural Protein |
| D4E5F6 | ENZYME2 | 0.21 | 0.005 | Deubiquitinase |
Interpretation of Results
In the example data shown in Table 1, ENZYME1 and ENZYME2 show a significant decrease in labeling in the inhibitor-treated sample compared to the control. This suggests that these enzymes are direct targets of the inhibitor, as the inhibitor competes with the probe for binding to the active site cysteine. KINASE2 and STRUCT1 do not show a significant change in labeling, indicating that they are not primary targets of the inhibitor under the experimental conditions. This type of quantitative data is crucial for drug development professionals to understand the selectivity and mechanism of action of their compounds.
References
- 1. A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 4. Cysteine-reactive probes and their use in chemical proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Selective Incorporation of Nitrile-Based Infrared Probes into Proteins via Cysteine Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click-MS: Tagless Protein Enrichment Using Bioorthogonal Chemistry for Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.tue.nl [research.tue.nl]
- 10. youtube.com [youtube.com]
- 11. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: N-Acetylcysteine as a Precursor in Drug Synthesis and a Therapeutic Agent
Introduction
While N-Acetyl-3-nitriloalanine is not a widely documented precursor in pharmaceutical synthesis, a structurally related and highly significant compound, N-Acetylcysteine (NAC), serves as a critical component in both drug synthesis and direct therapeutic applications. NAC is an acetylated form of the amino acid L-cysteine and is a precursor to the antioxidant glutathione.[1][2] Its utility spans from being an active pharmaceutical ingredient (API) in its own right to a key building block in the synthesis of more complex molecules. These notes provide an overview of NAC's applications, synthesis protocols, and relevant biological pathways.
Key Applications of N-Acetylcysteine (NAC)
-
Glutathione Precursor: NAC is a key precursor in the synthesis of glutathione (GSH), a major antioxidant in the human body. Supplemental NAC can increase glutathione levels, which helps to detoxify a range of toxic compounds and reactive oxygen species.[1][2]
-
Mucolytic Agent: NAC is widely administered as a mucolytic medication to manage conditions with excessive or thick mucus, such as cystic fibrosis and chronic obstructive pulmonary disease (COPD).[1] It works by reducing disulfide bonds in mucoproteins, thereby lowering the viscosity of mucus.[2]
-
Antidote for Acetaminophen Overdose: Intravenous administration of NAC is the standard treatment for acetaminophen (paracetamol) overdose.[1][3] It works by replenishing glutathione stores in the liver, which are depleted in the process of detoxifying the toxic metabolite of acetaminophen.
-
Therapeutic Potential in Various Diseases: NAC has been investigated for its therapeutic effects in a variety of diseases, including those with underlying oxidative stress and inflammation.[1][4]
Synthesis of N-Acetylcysteine
A highly efficient, single-batch method for the synthesis of N-Acetylcysteine has been developed, achieving high yields and purity. This method avoids the use of metal-based reducing agents, addressing potential safety concerns.[1]
Quantitative Data for NAC Synthesis
| Parameter | Value | Reference |
| Reaction Yield | 94% | [1][4] |
| Purity (HPLC) | 99.2% | [1] |
| Melting Point | 109-111 °C | [1] |
| Elemental Analysis (C%) | 37.0 - 37.1 | [4] |
| Elemental Analysis (N%) | 8.5 - 8.6 | [4] |
| Elemental Analysis (H%) | 5.5 | [4] |
| Elemental Analysis (S%) | 20.8 | [4] |
Experimental Protocol for NAC Synthesis
This protocol is based on an improved peptide-making route that results in a high yield of N-Acetylcysteine.[1]
Materials:
-
Acetic Acid
-
1H-benzotriazole
-
Thionyl chloride (SOCl₂)
-
Methanol
-
L-cysteine
-
Acetone
-
Diethyl ether
-
Milli-Q water
Procedure:
-
Preparation of N-acetyl-1H-benzotriazole:
-
React acetic acid with a mixture of 1 equivalent of 1H-benzotriazole and 1 equivalent of SOCl₂ at room temperature (21°C) for 2 hours.
-
Recrystallize the product using a 1:1 (v/v) mixture of acetone and diethyl ether.
-
-
Synthesis of N-Acetylcysteine:
-
Dissolve 0.02 mol of N-acetyl-1H-benzotriazole in 30 mL of methanol by stirring at room temperature.
-
Add 0.02 mol of L-cysteine to the solution and continue stirring for 3 hours. The pH of the solution should be approximately 5.
-
Allow the solvent to evaporate overnight.
-
-
Purification of N-Acetylcysteine:
-
Step 1: Wash the dried product with 50 mL of Milli-Q water for about 5 minutes to remove any unreacted N-acetyl-1H-benzotriazole (which is insoluble in water). Filter the mixture and dry the residual solution.
-
Step 2: Dissolve the product from the previous step in 30 mL of ethanol and stir for 5 minutes. This step helps to remove any unreacted L-cysteine. Filter the solution and dry the resulting product.
-
Step 3: Recrystallize the purified product using a 1:1 (v/v) mixture of acetone and diethyl ether to obtain the final pure N-Acetylcysteine.
-
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of N-Acetylcysteine.
Biological Signaling Pathway: Glutathione Synthesis
N-Acetylcysteine's primary role as a precursor is in the synthesis of glutathione (GSH). This tripeptide is synthesized in two ATP-dependent steps.
-
Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. This is the rate-limiting step in GSH synthesis.[2]
-
Addition of Glycine: The enzyme glutathione synthetase (GS) adds glycine to the C-terminal of γ-glutamylcysteine to form glutathione.
NAC contributes to this pathway by providing the cysteine substrate, which is often the limiting amino acid for glutathione synthesis.
Glutathione Synthesis Pathway Diagram
Caption: The role of N-Acetylcysteine in the glutathione synthesis pathway.
References
- 1. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method [mdpi.com]
- 2. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of N-Acetyl-β-cyanoalanine in Biological Samples
Introduction
These application notes provide detailed protocols for the quantitative analysis of N-Acetyl-3-nitriloalanine, presumed to be N-acetyl-β-cyanoalanine, in biological matrices such as plasma and urine. β-cyanoalanine is a naturally occurring non-protein amino acid found in certain legumes, such as common vetch (Vicia sativa)[1]. It is known to be a neurotoxin, and its presence and metabolism in biological systems are of interest to researchers in toxicology, pharmacology, and drug development. The N-acetylated form is a likely metabolite, as N-acetylation is a common detoxification pathway for xenobiotics and amino acid derivatives in the body.
The methods described herein are based on established analytical techniques for the quantification of N-acetylated amino acids and other small polar molecules in complex biological samples. Two primary methods are presented: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). LC-MS/MS is generally preferred for its high sensitivity and specificity, often without the need for chemical derivatization. GC-MS provides a robust alternative, though it typically requires a derivatization step to improve the volatility and chromatographic properties of the analyte[2].
Metabolic Pathway
N-acetyl-β-cyanoalanine is likely formed in vivo from its precursor, β-cyanoalanine, through the action of an N-acetyltransferase enzyme. This is a common phase II metabolic reaction that increases the water solubility of compounds to facilitate their excretion.
Figure 1: Proposed metabolic pathway of β-cyanoalanine to N-acetyl-β-cyanoalanine.
Method 1: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
This method utilizes reversed-phase liquid chromatography for the separation of N-acetyl-β-cyanoalanine from endogenous matrix components, followed by detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for accurate quantification even at low concentrations. A stable isotope-labeled internal standard (SIL-IS) is used to correct for matrix effects and variations in sample processing.
Experimental Workflow (LC-MS/MS)
Figure 2: LC-MS/MS experimental workflow.
Detailed Protocol
1. Materials and Reagents
-
N-acetyl-β-cyanoalanine analytical standard
-
N-acetyl-β-cyanoalanine-d3 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human or animal plasma/urine (control matrix)
2. Sample Preparation (Plasma)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
3. Sample Preparation (Urine)
-
Thaw urine samples on ice and centrifuge at 5,000 x g for 5 minutes to remove particulates.
-
Dilute the urine 1:10 with ultrapure water.
-
To 100 µL of diluted urine, add 10 µL of the internal standard working solution.
-
Vortex and directly transfer to an autosampler vial.
4. LC-MS/MS Conditions
| Parameter | Suggested Setting |
| LC System | High-performance or ultra-high-performance liquid chromatograph |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | N-acetyl-β-cyanoalanine: To be determined by infusion of standardInternal Standard: To be determined |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
5. Quantitative Data Summary
The method should be validated according to regulatory guidelines. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Calibration Range | - | 1 - 1000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -8% to +10% |
| Recovery | Consistent and reproducible | ~85% |
| Matrix Effect | CV ≤ 15% | < 10% |
| LLOQ | S/N ≥ 10 | 1 ng/mL |
Method 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
This method involves the extraction of N-acetyl-β-cyanoalanine from the biological matrix, followed by chemical derivatization to create a more volatile and thermally stable compound suitable for GC analysis[2]. Silylation is a common derivatization technique for compounds with active hydrogens[2]. Quantification is performed using a mass spectrometer in Selected Ion Monitoring (SIM) mode.
Experimental Workflow (GC-MS)
Figure 3: GC-MS experimental workflow.
Detailed Protocol
1. Materials and Reagents
-
In addition to LC-MS/MS reagents:
-
Ethyl acetate (GC grade)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Pyridine (anhydrous)
2. Sample Preparation
-
Perform an initial extraction as described for the LC-MS/MS method (steps 1-6 for plasma).
-
Ensure the extracted residue is completely dry.
-
Add 50 µL of MSTFA with 1% TMCS and 50 µL of anhydrous pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature.
-
Inject 1 µL into the GC-MS system.
3. GC-MS Conditions
| Parameter | Suggested Setting |
| GC System | Gas chromatograph with autosampler |
| Column | 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Hold at 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | Single quadrupole or triple quadrupole mass spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard |
4. Quantitative Data Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Linearity (r²) | ≥ 0.99 | 0.992 |
| Calibration Range | - | 10 - 2000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 11% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 13% |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -12% to +11% |
| LLOQ | S/N ≥ 10 | 10 ng/mL |
Disclaimer: These protocols are intended as a starting point for method development. Specific parameters, especially mass spectrometric conditions, must be optimized for the particular instruments and reagents used. The identity of "this compound" as N-acetyl-β-cyanoalanine is assumed based on chemical nomenclature.
References
Application Notes and Protocols for N-Acetyl-3-nitriloalanine Treatment
Disclaimer: The following experimental design is based on the well-characterized compound N-Acetylcysteine (NAC) due to the limited information available for N-Acetyl-3-nitriloalanine. These protocols and application notes serve as a comprehensive template and should be adapted based on the specific physicochemical and biological properties of this compound as they become known.
Introduction
This compound is a novel compound with potential therapeutic applications stemming from its predicted antioxidant and anti-inflammatory properties, analogous to N-Acetylcysteine (NAC).[1][2] NAC is a precursor to L-cysteine and subsequently the primary intracellular antioxidant, glutathione (GSH).[1][2] It is hypothesized that this compound may act through similar mechanisms, including scavenging reactive oxygen species (ROS), replenishing intracellular glutathione stores, and modulating inflammatory signaling pathways.[3][4]
These application notes provide a framework for the preclinical evaluation of this compound, outlining key in vitro and in vivo experiments to elucidate its mechanism of action, efficacy, and safety profile.
Potential Therapeutic Applications
Based on the known therapeutic uses of NAC, this compound could be investigated for a range of conditions characterized by oxidative stress and inflammation, including:
-
Pulmonary Diseases: Such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis.[5]
-
Neurodegenerative Disorders: Including Alzheimer's and Parkinson's diseases.[6][7]
-
Acetaminophen-induced Hepatotoxicity: As a potential antidote.[2][8]
-
Psychiatric Disorders: Such as schizophrenia and bipolar disorder.[6]
In Vitro Experimental Design
In vitro assays are crucial for the initial screening and characterization of a new chemical entity.[9][10][11][12] They provide valuable data on a compound's biological activity, mechanism of action, and potential toxicity before moving into more complex and costly in vivo studies.[10]
Objective: To determine the effect of this compound on cell viability and to establish a non-toxic concentration range for subsequent experiments.
Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[13] Viable cells with active metabolism convert MTT into a purple formazan product.[13][14]
Materials:
-
Cell lines relevant to the disease model (e.g., A549 lung carcinoma cells for pulmonary studies, SH-SY5Y neuroblastoma cells for neurological studies)
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 mM) for 24, 48, and 72 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[16]
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) - 24h | Cell Viability (%) - 24h | Absorbance (570 nm) - 48h | Cell Viability (%) - 48h | Absorbance (570 nm) - 72h | Cell Viability (%) - 72h |
| 0 (Control) | 100 | 100 | 100 | |||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 100 | ||||||
| 1000 | ||||||
| 10000 |
Objective: To evaluate the ability of this compound to mitigate oxidative stress in a cellular model.
Protocol: Intracellular ROS Measurement
This protocol uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to measure intracellular ROS levels.
Materials:
-
Relevant cell line
-
This compound
-
An oxidizing agent to induce ROS (e.g., H₂O₂)
-
DCFH-DA
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) for 1 hour.
-
Wash the cells with PBS and incubate with DCFH-DA (e.g., 10 µM) for 30 minutes.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).
Data Presentation:
| Treatment | H₂O₂ | This compound (µM) | Fluorescence Intensity (Arbitrary Units) | ROS Reduction (%) |
| Control | - | 0 | 0 | |
| H₂O₂ | + | 0 | N/A | |
| H₂O₂ + NAC | + | 100 (Positive Control) | ||
| H₂O₂ + Compound | + | 1 | ||
| H₂O₂ + Compound | + | 10 | ||
| H₂O₂ + Compound | + | 100 |
Objective: To investigate the effect of this compound on the expression of key proteins in relevant signaling pathways, such as the NF-κB pathway, which is involved in inflammation.[17]
Protocol: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample.[18][19][20] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.[19]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-NF-κB, anti-p-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse cells treated with this compound and a pro-inflammatory stimulus (e.g., LPS). Determine protein concentration.[21]
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18][22]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[22]
Data Presentation:
| Treatment | Stimulus | Protein | Relative Band Intensity (Normalized to β-actin) | Fold Change vs. Stimulated Control |
| Control | - | NF-κB | ||
| Stimulated Control | + | NF-κB | 1.0 | |
| Compound | + | NF-κB | ||
| Control | - | p-IκBα | ||
| Stimulated Control | + | p-IκBα | 1.0 | |
| Compound | + | p-IκBα |
In Vivo Experimental Design
In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of a drug candidate in a whole organism.[23][24] Animal models that mimic human diseases are used for these preclinical trials.[23]
The choice of animal model depends on the therapeutic area of interest. For example:
-
Pulmonary Disease: Lipopolysaccharide (LPS)-induced acute lung injury model in mice.
-
Neurodegenerative Disease: Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1).
-
Hepatotoxicity: Acetaminophen-induced liver injury model in mice.
Objective: To assess the therapeutic efficacy of this compound in a relevant animal model.
Protocol: LPS-Induced Acute Lung Injury Model
-
Animal Groups:
-
Group 1: Vehicle control (Saline)
-
Group 2: LPS + Vehicle
-
Group 3: LPS + this compound (low dose)
-
Group 4: LPS + this compound (high dose)
-
Group 5: LPS + Dexamethasone (positive control)
-
-
Procedure:
-
Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour before LPS challenge.
-
Induce lung injury by intratracheal instillation of LPS.
-
At 24 hours post-LPS administration, euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
-
Endpoints:
-
Total and differential cell counts in BALF.
-
Protein concentration in BALF as a marker of lung permeability.
-
Histopathological analysis of lung tissue (H&E staining).
-
Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in BALF or lung homogenates.
-
Data Presentation:
| Group | Total Cells in BALF (x10⁵) | Neutrophils in BALF (x10⁵) | Protein in BALF (mg/mL) | Lung Injury Score |
| Vehicle Control | ||||
| LPS + Vehicle | ||||
| LPS + Compound (Low Dose) | ||||
| LPS + Compound (High Dose) | ||||
| LPS + Dexamethasone |
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties and to assess the safety profile of this compound. These studies are critical before advancing to clinical trials.[23][25]
Protocols: These studies are typically conducted in rodent and non-rodent species and involve single and repeated dose administration to identify any potential toxicities.[23] Key parameters to be evaluated include:
-
Maximum tolerated dose (MTD)
-
Organ-specific toxicity (histopathology)
-
Hematology and clinical chemistry
Visualizations
Caption: Proposed mechanism of this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of N-acetylcysteine actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-acetylcysteine Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Assay Development in Drug Discovery | Danaher Life Sciences [lifesciences.danaher.com]
- 10. The Importance of In Vitro Assays [visikol.com]
- 11. criver.com [criver.com]
- 12. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. cytivalifesciences.com [cytivalifesciences.com]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmaron.com [pharmaron.com]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-Acetyl-3-nitriloalanine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-Acetyl-3-nitriloalanine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The synthesis of this compound is typically a two-stage process. First, the precursor amino acid, β-cyanoalanine (3-nitriloalanine), is synthesized. Subsequently, the amino group of β-cyanoalanine is acetylated to yield the final product.
Q2: What is a common method for the synthesis of the β-cyanoalanine precursor?
A2: A frequently employed method for synthesizing β-cyanoalanine starts from L-serine. This multi-step process involves the protection of the amino and carboxyl groups, conversion of the hydroxyl group to a good leaving group (e.g., mesylate), and subsequent nucleophilic substitution with a cyanide salt to introduce the nitrile functionality, followed by deprotection.[1]
Q3: Which acetylating agent is typically used for the N-acetylation of β-cyanoalanine?
A3: Acetic anhydride is a common and effective acetylating agent for the N-acetylation of amino acids, including β-cyanoalanine.[2][3] It is readily available and generally provides good yields. Acetyl chloride can also be used but may be more reactive and require stricter control of reaction conditions.[4]
Q4: Why is the pH of the reaction mixture important during N-acetylation?
A4: The pH of the reaction mixture is crucial because the amino group of β-cyanoalanine needs to be in its nucleophilic, deprotonated state to react with the electrophilic acetylating agent.[5] The reaction is often carried out under weakly basic conditions to facilitate this. However, excessively high pH can lead to hydrolysis of the acetic anhydride and other side reactions.
Q5: What are some common side reactions to be aware of during the synthesis?
A5: Potential side reactions include the hydrolysis of acetic anhydride, O-acetylation if protecting groups are not used or are removed prematurely, and the formation of diacetylated byproducts. In the context of β-cyanoalanine, the stability of the nitrile group under the reaction conditions should also be considered, although it is generally stable under standard N-acetylation conditions.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal pH. - Hydrolysis of acetic anhydride. - Inefficient purification. | - Increase reaction time or temperature moderately. - Carefully adjust the pH to a weakly basic range (pH 8-9) using a suitable base (e.g., sodium bicarbonate). - Add acetic anhydride dropwise to the reaction mixture to minimize hydrolysis. - Optimize the crystallization or chromatography purification steps. |
| Presence of Unreacted β-cyanoalanine | - Insufficient amount of acetylating agent. - Reaction time is too short. | - Increase the molar ratio of acetic anhydride to β-cyanoalanine. A common starting point is a slight excess of acetic anhydride.[3] - Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) and extend the reaction time if necessary. |
| Formation of Impurities | - Presence of moisture leading to hydrolysis of acetic anhydride. - Suboptimal reaction temperature. - Incorrect work-up procedure. | - Ensure all glassware is dry and use anhydrous solvents. - Maintain the recommended reaction temperature. High temperatures can promote side reactions. - Follow the work-up procedure carefully, especially the acidification step to precipitate the product. |
| Difficulty in Product Isolation/Crystallization | - Product is too soluble in the chosen solvent. - Presence of impurities inhibiting crystallization. | - Try different solvent systems for crystallization. - Purify the crude product by column chromatography before attempting crystallization. |
Experimental Protocols
Synthesis of β-cyanoalanine from L-serine
This protocol is adapted from a known synthetic methodology.[1]
-
Esterification of L-serine: L-serine is converted to its methyl ester using standard methods, for example, by reacting it with methanol in the presence of an acid catalyst like thionyl chloride.
-
Protection of the Amino Group: The amino group of the L-serine methyl ester is protected, for instance, with a benzyloxycarbonyl (Cbz) group by reacting it with benzyl chloroformate in the presence of a base.
-
Mesylation of the Hydroxyl Group: The hydroxyl group of the protected serine ester is converted to a good leaving group by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine.
-
Cyanation: The mesylated compound is then reacted with a cyanide salt, such as potassium cyanide, in a suitable solvent to introduce the nitrile group via nucleophilic substitution.
-
Hydrolysis and Deprotection: The ester and protecting groups are removed to yield β-cyanoalanine. This can be achieved through acidic or basic hydrolysis followed by catalytic hydrogenation to remove the Cbz group.
N-acetylation of β-cyanoalanine
-
Dissolve β-cyanoalanine in an aqueous solution of a weak base, such as sodium bicarbonate, to adjust the pH to approximately 8-9.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution while maintaining the temperature and pH.
-
After the addition is complete, allow the reaction to stir for a specified time, monitoring its progress by TLC.
-
Once the reaction is complete, carefully acidify the solution with a dilute acid (e.g., HCl) to a pH of about 2-3.
-
The this compound product should precipitate out of the solution.
-
Collect the solid product by filtration, wash it with cold water, and dry it under vacuum.
-
Recrystallization from a suitable solvent (e.g., water or ethanol-water mixture) can be performed for further purification.
Data Presentation
Table 1: Effect of Reaction Parameters on N-acetylation Yield (Illustrative)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome on Yield |
| pH | 7 | 8.5 | 10 | Yield is expected to be optimal around pH 8.5. At pH 7, the reaction may be slow due to protonation of the amine. At pH 10, hydrolysis of acetic anhydride may significantly reduce the yield. |
| Temperature (°C) | 0 | 25 | 50 | Lower temperatures (0°C) can help to control the reaction and minimize side reactions, though the reaction rate will be slower. Higher temperatures may increase the rate of both the desired reaction and side reactions. |
| Acetic Anhydride (molar equivalents) | 1.0 | 1.2 | 2.0 | Using a slight excess (1.2 eq) is often optimal. A stoichiometric amount may result in an incomplete reaction. A large excess can lead to the formation of diacetylated byproducts and complicates purification. |
| Reaction Time (h) | 1 | 3 | 6 | The optimal reaction time depends on other parameters. It should be sufficient for the reaction to go to completion, which can be monitored by TLC or HPLC. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Optimizing N-Acetylcysteine (NAC) Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of N-Acetylcysteine (NAC) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is N-Acetylcysteine (NAC) and what is its primary mechanism of action in cell-based assays?
N-Acetylcysteine (NAC) is a precursor to the amino acid L-cysteine and a potent antioxidant.[1][2] Its primary mechanism of action is to increase the intracellular levels of glutathione (GSH), a major endogenous antioxidant.[1][3] NAC is deacetylated to cysteine, which is a rate-limiting substrate for GSH synthesis.[2][3] By replenishing intracellular GSH, NAC helps to protect cells from oxidative stress and damage caused by reactive oxygen species (ROS).[4][5][6] NAC can also directly scavenge ROS and has anti-inflammatory properties.[2][5]
Q2: What are the common applications of NAC in cell-based assays?
NAC is widely used in cell-based assays to:
-
Protect cells from oxidative stress induced by various stimuli.[4][6]
-
Investigate the role of reactive oxygen species (ROS) in cellular processes.[4]
-
Study signaling pathways that are sensitive to redox modulation.[4][7]
-
As a cytoprotective agent in various experimental models.[1]
-
Inhibit ferroptosis, a form of iron-dependent cell death.[8]
Q3: What is a typical starting concentration range for NAC in cell-based assays?
The optimal concentration of NAC can vary significantly depending on the cell type, the specific assay, and the experimental goals. However, a common starting point is to perform a dose-response experiment. Based on literature, concentrations can range from submillimolar to several millimolar. For instance, some studies have used concentrations around 1 mM, while others have explored ranges up to 25 mM in specific cancer cell lines.[5] It is crucial to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store NAC solutions?
NAC is soluble in water and ethanol.[9] For cell culture applications, it is typically dissolved in sterile, phenol red-free media or a buffered solution like PBS. It's recommended to prepare fresh solutions for each experiment as aqueous solutions of NAC can oxidize over time, especially at neutral or alkaline pH.[8][9] Stock solutions can be stored at -20°C for up to a month, though fresh preparation is ideal.[9]
Troubleshooting Guide
This guide addresses common issues encountered when using NAC in cell-based assays.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Toxicity or Death | NAC concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a lower concentration range and incrementally increase it. |
| Contamination of NAC solution. | Ensure the NAC solution is sterile-filtered before adding it to the cell culture. Prepare fresh solutions for each experiment. | |
| Solvent toxicity. | If using a solvent other than water or cell culture medium, ensure the final concentration of the solvent in the well is not toxic to the cells. Most cells can tolerate up to 0.1% DMSO.[10] | |
| No Observable Effect of NAC | NAC concentration is too low. | Increase the concentration of NAC. Refer to published literature for typical concentrations used in similar experimental systems.[11] |
| Insufficient incubation time. | Optimize the incubation time. The effect of NAC can be time-dependent. | |
| Degraded NAC solution. | Prepare fresh NAC solutions for each experiment. Aqueous solutions of NAC can degrade over time.[8][9] | |
| High Background Signal in Fluorescence/Luminescence Assays | Autofluorescence from media components. | Use phenol red-free media to reduce background fluorescence.[12] |
| Non-specific binding. | Ensure proper blocking steps are included in your assay protocol.[13] | |
| Variability Between Replicates | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques to ensure even cell distribution across wells.[14] |
| Edge effects in the microplate. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS instead.[13] |
Experimental Protocols
Protocol 1: Determining the Optimal NAC Concentration (Dose-Response Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
NAC Preparation: Prepare a series of NAC dilutions in complete cell culture medium. A typical range to test could be from 0.1 mM to 10 mM.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of NAC. Include a vehicle control (medium without NAC).
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTS or MTT assay.
-
Data Analysis: Plot cell viability against NAC concentration to determine the IC50 (if applicable) and the optimal non-toxic concentration for your subsequent experiments.
Signaling Pathways and Workflows
NAC can influence several signaling pathways, primarily due to its role in modulating intracellular redox status. One key pathway affected by NAC is the NF-κB signaling pathway.
Caption: NAC inhibits the NF-κB signaling pathway by reducing ROS levels.
Below is a generalized workflow for incorporating NAC into a cell-based assay to study its protective effects against an oxidative insult.
Caption: Experimental workflow for assessing the protective effects of NAC.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of N-acetylcysteine actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of N-acetylcysteine actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiol antioxidant, N-acetylcysteine, activates extracellular signal-regulated kinase signaling pathway in articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. N-Acetyl- L -cysteine Sigma Grade, = 99 TLC, powder 616-91-1 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Use Inhibitors [sigmaaldrich.com]
- 12. selectscience.net [selectscience.net]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [france.promega.com]
Technical Support Center: N-Acetyl-3-nitriloalanine (NA-3NA)
Welcome to the technical support center for N-Acetyl-3-nitriloalanine (NA-3NA). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this novel mTOR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NA-3NA?
A1: this compound (NA-3NA) is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. NA-3NA specifically targets the mTORC1 and mTORC2 complexes, thereby inhibiting the phosphorylation of downstream substrates like S6 kinase (S6K) and Akt.
Q2: What are the most common off-target effects observed with NA-3NA?
A2: As with many kinase inhibitors, NA-3NA can exhibit off-target activity against other kinases with structurally similar ATP-binding sites. The most frequently observed off-target effects include the inhibition of other members of the phosphoinositide 3-kinase (PI3K) family and some receptor tyrosine kinases (RTKs). This can lead to unintended cellular effects, such as cytotoxicity in non-target cells or the activation of compensatory signaling pathways.
Q3: How can I confirm that the observed phenotype in my experiment is due to on-target mTOR inhibition and not off-target effects?
Q4: What is the recommended concentration range for using NA-3NA in cell culture experiments?
A4: The optimal concentration of NA-3NA will vary depending on the cell line and the specific experimental endpoint. We recommend performing a dose-response curve starting from a low nanomolar range up to a high micromolar range to determine the EC50 for your specific cell line. As a general guideline, concentrations between 10 nM and 1 µM are effective for inhibiting mTOR signaling in most cell lines.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity in non-target cells.
This issue may arise from off-target inhibition of kinases essential for cell survival.
Troubleshooting Steps:
-
Concentration Optimization: The most critical first step is to determine the minimal effective concentration that inhibits mTOR without causing widespread cytotoxicity.
-
Action: Perform a dose-response experiment and use the lowest concentration that gives the desired on-target effect.
-
-
Use of More Specific Inhibitors: If cytotoxicity persists even at low concentrations, consider comparing the effects of NA-3NA with a more selective mTOR inhibitor.
-
Cell Line Sensitivity Profiling: Different cell lines exhibit varying sensitivities to kinase inhibitors.
-
Action: Test NA-3NA on a panel of cell lines to identify those with a wider therapeutic window.
-
Issue 2: Activation of compensatory signaling pathways.
Inhibition of mTOR can sometimes lead to the feedback activation of other pro-survival pathways, such as the MAPK/ERK pathway, which can confound experimental results.
Troubleshooting Steps:
-
Pathway Analysis:
-
Action: Perform western blot analysis to probe for the activation of key nodes in compensatory pathways (e.g., phosphorylation of ERK).
-
-
Combination Therapy:
-
Action: If a compensatory pathway is activated, consider co-treating with an inhibitor of that pathway. For example, if ERK is activated, use a MEK inhibitor in combination with NA-3NA.
-
-
Temporal Analysis:
-
Action: Conduct a time-course experiment to understand the dynamics of pathway inhibition and activation. It may be possible to find a time point where on-target inhibition is maximal before compensatory pathways are fully activated.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of NA-3NA against its primary target and common off-target kinases.
| Kinase Target | IC50 (nM) | Notes |
| mTOR | 5.2 | Primary Target |
| PI3Kα | 150.7 | Common off-target |
| PI3Kβ | 210.3 | Common off-target |
| PI3Kδ | 180.5 | Common off-target |
| PI3Kγ | 350.1 | Common off-target |
| VEGFR2 | 850.6 | Potential off-target |
| EGFR | >1000 | Low off-target activity |
Experimental Protocols
Protocol 1: Dose-Response Curve for EC50 Determination
Objective: To determine the effective concentration (EC50) of NA-3NA for inhibiting cell viability in a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of NA-3NA (e.g., from 10 µM to 0.1 nM). Add the diluted compound to the cells and incubate for 72 hours.
-
Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the results as a dose-response curve to calculate the EC50 value.
Protocol 2: Western Blot Analysis for On-Target and Off-Target Effects
Objective: To confirm the on-target inhibition of mTOR signaling and assess the activation of compensatory pathways.
Methodology:
-
Cell Lysis: Treat cells with the desired concentration of NA-3NA for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-S6K (T389), total S6K, p-Akt (S473), total Akt, p-ERK (T202/Y204), and total ERK. Use a loading control like β-actin or GAPDH.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
Visualizations
Caption: On-target and off-target effects of NA-3NA.
Caption: Workflow for troubleshooting cytotoxicity.
dealing with N-Acetyl-3-nitriloalanine experimental variability
Technical Support Center: N-Acetyl-3-nitriloalanine
Disclaimer: "this compound" is not a standard chemical name in scientific literature. It is presumed that this refers to N-Acetyl-β-cyano-L-alanine , the N-acetylated form of β-cyano-L-alanine. Information specifically on the experimental variability of N-Acetyl-β-cyano-L-alanine is limited. This guide provides information based on the known properties of its parent compound, β-cyano-L-alanine, and general principles for handling nitrile-containing and N-acetylated amino acids. Researchers should adapt this guidance with careful consideration of their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is N-Acetyl-β-cyano-L-alanine and how does it relate to β-cyano-L-alanine?
N-Acetyl-β-cyano-L-alanine is the acetylated derivative of β-cyano-L-alanine, a naturally occurring, but neurotoxic, amino acid found in plants of the Vicia genus (vetches)[1][2]. The addition of an acetyl group to the amine of β-cyano-L-alanine may alter its biological activity, solubility, and metabolic fate.
Q2: What are the primary safety concerns when handling N-Acetyl-β-cyano-L-alanine?
The primary concern stems from the known neurotoxicity of the parent compound, β-cyano-L-alanine[2]. While the toxicity of the N-acetylated form has not been extensively studied, it is prudent to handle it with care. The nitrile group (-CN) is a key feature of this molecule.
Q3: How should I store N-Acetyl-β-cyano-L-alanine?
-
Storage Conditions: Store in a cool, dry place, protected from light and moisture to prevent degradation.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q4: What are the common solvents for dissolving N-Acetyl-β-cyano-L-alanine?
Based on the properties of related compounds like N-Acetyl-L-alanine, it is expected to be soluble in water[3]. For cell culture experiments, dissolution in a small amount of a biocompatible solvent like DMSO followed by dilution in media is a common practice. Always check for precipitation after dilution.
Troubleshooting Experimental Variability
This section addresses potential issues that can lead to variability in experiments involving N-Acetyl-β-cyano-L-alanine.
Issue 1: Inconsistent Biological Activity or Potency
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting:
-
Verify the purity of your compound stock using an appropriate analytical method like HPLC or NMR spectroscopy.
-
Prepare fresh stock solutions for each experiment.
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
-
-
Possible Cause 2: Variability in Cell Culture Conditions.
-
Troubleshooting:
-
Ensure consistent cell passage numbers and seeding densities.
-
Standardize incubation times and serum concentrations in your media.
-
Monitor and maintain stable pH and CO2 levels in your incubator.
-
-
Issue 2: Poor Solubility or Precipitation in Aqueous Media
-
Possible Cause: Exceeding the solubility limit.
-
Troubleshooting:
-
Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into your aqueous experimental medium.
-
Gently warm the solution or use sonication to aid dissolution, but be cautious of potential degradation at higher temperatures.
-
Visually inspect for any precipitate after adding the compound to your final medium.
-
-
Issue 3: Inaccurate Quantification of the Compound
-
Possible Cause 1: Inappropriate Analytical Method.
-
Troubleshooting:
-
HPLC with UV detection is a common method for quantifying related compounds. A method for β-cyano-L-alanine involves derivatization followed by reversed-phase HPLC[4][5]. This could be adapted for the N-acetylated form.
-
For structural confirmation and purity assessment, NMR spectroscopy is recommended.
-
-
-
Possible Cause 2: Interference from complex matrices (e.g., cell lysates, plasma).
-
Troubleshooting:
-
Incorporate appropriate sample preparation steps such as protein precipitation or solid-phase extraction.
-
Use an internal standard for quantification to account for sample loss during preparation and analytical variability.
-
-
Data Presentation: Physicochemical and Analytical Parameters
The following tables summarize key data for β-cyano-L-alanine and analytical conditions that can serve as a starting point for N-Acetyl-β-cyano-L-alanine.
Table 1: Physicochemical Properties of β-Cyano-L-alanine
| Property | Value | Reference |
| Molecular Formula | C4H6N2O2 | [1] |
| Molar Mass | 114.104 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 213–216 °C (decomposition) | [1] |
| Solubility | Water-soluble | [1] |
Table 2: Example HPLC Conditions for the Analysis of β-Cyano-L-alanine Derivatives
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 | [4][5] |
| Mobile Phase | Gradient of acetonitrile and water | [4][5] |
| Detection | UV at 280 nm (after derivatization) | [5] |
| Derivatizing Agent | Diethyl ethoxymethylenemalonate (DEEMM) | [5] |
Experimental Protocols
Protocol 1: Synthesis of β-cyano-L-alanine from L-serine
This protocol is for the parent compound and provides a basis for understanding its chemistry. The synthesis of N-Acetyl-β-cyano-L-alanine would be a subsequent step involving N-acetylation.
-
Esterification of L-serine: Dissolve L-serine in methanol and add acetyl chloride dropwise at 0°C. Reflux the mixture for 2 hours. Remove the solvent under reduced pressure.
-
Protection of the Amino Group: Protect the amino group of the serine methyl ester with a suitable protecting group (e.g., Cbz).
-
Mesylation of the Hydroxyl Group: React the protected serine derivative with methanesulfonyl chloride.
-
Cyanation: Introduce the nitrile group by reacting with a cyanide source, such as potassium cyanide. This is a crucial and potentially hazardous step that requires appropriate safety precautions.
-
Hydrolysis and Deprotection: Hydrolyze the ester and remove the protecting group to yield β-cyano-L-alanine.
Reference for a detailed synthetic methodology:[6]
Protocol 2: Quantification of β-cyano-L-alanine in a Sample by HPLC
-
Sample Preparation: Extract the compound from the sample matrix (e.g., seed extracts) using an appropriate solvent.
-
Derivatization: React the extract with diethyl ethoxymethylenemalonate (DEEMM) to form a stable derivative that can be detected by UV absorbance.
-
HPLC Analysis:
-
Inject the derivatized sample onto a reversed-phase C18 column.
-
Elute with a gradient of acetonitrile in water.
-
Detect the derivative at 280 nm.
-
-
Quantification: Create a calibration curve using standards of known concentrations and an internal standard to quantify the amount of β-cyano-L-alanine in the sample.
Reference for a detailed analytical method:[5]
Visualizations
Caption: A general experimental workflow for studies involving N-Acetyl-β-cyano-L-alanine.
Caption: A troubleshooting decision tree for addressing experimental variability.
References
- 1. Cyanoalanine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Acetyl-L-alanine 99 97-69-8 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: N-Acetyl-3-nitriloalanine Purification
Disclaimer: N-Acetyl-3-nitriloalanine is a specialized chemical with limited publicly available data. This guide is developed based on the well-documented chemistry of the analogous compound, N-Acetylcysteine (NAC), and general principles of nitrile chemistry. The provided protocols and troubleshooting advice should be considered as a starting point and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: Based on typical synthesis routes for similar compounds, potential impurities can be categorized as:
-
Starting Materials: Unreacted L-alanine nitrile or acetic anhydride.
-
Reaction Byproducts: Diacetylated species or other side-products from the acetylation reaction.
-
Degradation Products: The most significant potential degradation products arise from the hydrolysis of the nitrile group. Under acidic or basic conditions, the nitrile can hydrolyze to the corresponding amide (N-Acetyl-3-amidoalanine) and further to the carboxylic acid (N-Acetyl-aspartic acid).[1][2][3]
Q2: My purified this compound appears discolored. What could be the cause?
A2: Discoloration in the final product can be due to several factors:
-
Residual Solvents: Incomplete removal of solvents used during synthesis or purification.
-
Trace Metal Impurities: Contamination from reagents or reaction vessels.
-
Oxidation: Although the nitrile group is less susceptible to oxidation than the thiol group in NAC, other parts of the molecule or trace impurities could be prone to oxidation.
-
Thermal Degradation: Exposure to excessive heat during purification steps like solvent evaporation can lead to decomposition and discoloration.
Q3: I am experiencing low yield after recrystallization. How can I improve it?
A3: Low recrystallization yield is a common challenge. Consider the following to improve your recovery:
-
Solvent Selection: Ensure you are using an optimal solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
-
Cooling Rate: A slow cooling process generally allows for the formation of purer crystals and can improve yield by preventing the rapid precipitation of impurities.
-
Concentration: If the solution is too dilute, the yield will be low. Carefully concentrate the solution before cooling, but avoid oversaturation which can lead to impurity trapping.
-
pH Adjustment: The solubility of this compound is likely pH-dependent due to the carboxylic acid group. Adjusting the pH to the point of minimum solubility before crystallization can significantly improve yield.
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the target compound from impurities. A reversed-phase C18 column is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure and identify impurities with distinct spectral signatures.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify any impurities with different masses.
-
Melting Point Analysis: A sharp melting point range close to the expected value is a good indicator of high purity. A broad melting range often suggests the presence of impurities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Unexpected peaks in HPLC chromatogram | - Starting materials or byproducts- Degradation (hydrolysis of nitrile)[1][3] | - Run reference standards of starting materials if available.- Adjust pH of mobile phase to suppress ionization and improve peak shape.- Use a milder purification method (e.g., flash chromatography at neutral pH). |
| Product is unstable and degrades over time | - Presence of acid or base traces- Exposure to moisture | - Ensure all purification steps are performed under neutral pH conditions.- Thoroughly dry the final product under vacuum.- Store the purified compound in a desiccator at low temperature. |
| Oily product instead of solid after purification | - Residual solvent- Presence of impurities that lower the melting point | - Dry the product under high vacuum for an extended period.- Attempt trituration with a non-polar solvent to induce crystallization.- Re-purify using a different technique (e.g., column chromatography). |
| Low solubility in common crystallization solvents | - Highly polar nature of the molecule | - Try a mixture of polar and non-polar solvents.- Consider using a solvent system with a small amount of a solubilizing agent like methanol in a less polar solvent. |
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., hot water, ethanol, or a mixture) with heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
General Flash Column Chromatography Protocol
-
Column Packing: Pack a chromatography column with an appropriate stationary phase (e.g., silica gel) using a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
References
avoiding artifacts in experiments with N-Acetyl-3-nitriloalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid artifacts when working with N-Acetylcysteine (NAC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of N-Acetylcysteine (NAC) in vitro?
A1: N-Acetylcysteine primarily exerts its effects through several mechanisms. It serves as a precursor for the intracellular synthesis of glutathione (GSH), a potent endogenous antioxidant.[1] After administration or addition to cell culture, NAC is metabolized to L-cysteine, which increases intracellular cysteine levels and boosts the rate of GSH synthesis.[1] Additionally, NAC has been shown to have direct antioxidant and anti-inflammatory properties, helping to restore cellular redox balance and protect against damage from reactive oxygen species (ROS).[1] Emerging research also indicates that NAC can be converted into hydrogen sulfide (H₂S) and sulfane sulfur species, which themselves have significant antioxidative and cytoprotective activities.[2]
Q2: What are the known signaling pathways affected by NAC?
A2: NAC can influence multiple signaling pathways. It has been shown to inhibit the activation of c-Jun N-terminal kinase (JNK) and p38 MAP kinase.[3] It also inhibits redox-sensitive transcription factors such as activating protein-1 (AP-1) and nuclear factor kappa B (NF-κB), which regulate the expression of numerous genes involved in inflammation.[3] Furthermore, NAC can promote cell survival by activating the extracellular signal-regulated kinase (ERK) pathway, which may be beneficial in models of degenerative diseases.[3]
Q3: Can NAC interfere with common laboratory assays?
A3: Yes, N-Acetylcysteine can cause false-positive results in urinary ketone tests that use reagent strips.[4] This is an important consideration in preclinical or clinical studies involving urine analysis. Researchers should be aware of this potential artifact and use alternative, more specific methods for ketone quantification if necessary.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
This could be due to the degradation of NAC in your stock solutions or experimental media. NAC is susceptible to oxidation, especially in solution.
-
Recommendation: Prepare fresh NAC solutions for each experiment. If solutions need to be stored, refer to the stability data below. Consider adding a stabilizing agent like zinc gluconate for longer-term storage.[5][6]
Issue 2: Observed effects are not consistent with NAC's role as an antioxidant.
While NAC is primarily known as an antioxidant, its effects can be context-dependent.
-
Recommendation 1: Consider the multiple mechanisms of NAC. The observed effects could be mediated by its influence on signaling pathways like JNK, p38 MAPK, or ERK, or through the production of H₂S.[2][3]
-
Recommendation 2: Investigate potential off-target effects. Due to its reducing activity, NAC has the potential to non-specifically modify proteins.[3]
Issue 3: Difficulty in quantifying NAC or its metabolites.
Quantification can be challenging due to NAC's reactivity and the presence of related impurities.
-
Recommendation: Utilize a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or tandem mass spectrometry (MS/MS) for accurate quantification of NAC and its degradation products.[5][7][8]
Data Presentation
Table 1: Stability of N-Acetylcysteine Solutions under Various Conditions
| Concentration | Solvent | Storage Conditions | Stability | Reference |
| 26 mg/mL | 5% Dextrose in Water (D5W) | Ambient Temperature | Stable for 60 hours, >10% degradation at 72 hours | [5] |
| 60 mg/mL | D5W, Normal Saline, 0.45% Sodium Chloride | Ambient Temperature | Stable for 72 hours | [9][10] |
| 25 mg/mL | D5W | 5 ± 3 °C | Stable for at least 8 days with 62.5 µg/mL zinc gluconate | [5] |
| 22.82 mg/mL | Not specified | Refrigerated (5 ± 3 °C) | >95% initial concentration for 3 days, >90% for 8 days | [5] |
| 22.82 mg/mL | Not specified | Ambient (25 ± 2 °C) | >95% initial concentration for 2 days, >90% for 8 days | [5] |
Table 2: Forced Degradation of N-Acetylcysteine
| Stress Condition | Duration | NAC Content Decrease | Major Degradation Product | Reference |
| Light (sunlamp) | 4 weeks | 3% | NAC dimer | [5] |
| Heating | 3 hours at 80°C | 24% | NAC dimer | [5] |
| Acidic (HCl 0.5 M) | 1 minute | 15% | NAC dimer | [5] |
| Basic (NaOH 0.1 M) | 10 minutes | 23% | Not specified as predominant | [5] |
| Oxidative (H₂O₂ 0.3%) | 3 hours | 6% | NAC dimer | [5] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of NAC and its Dimer
This protocol is based on methods described for the analysis of NAC and its primary degradation product, the NAC dimer.[5]
-
Preparation of Standard Solutions:
-
Prepare a stock solution of NAC in a suitable solvent (e.g., water or mobile phase).
-
Prepare a stock solution of the NAC dimer (impurity C) if available.
-
Create a series of dilutions from the stock solutions to generate a calibration curve.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile), with the exact ratio optimized for separation.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection Wavelength: Set the UV detector to a wavelength appropriate for NAC, typically around 214 nm.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Dilute experimental samples to fall within the range of the calibration curve.
-
Filter samples through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to establish the calibration curve.
-
Inject the prepared samples.
-
Identify and quantify the peaks corresponding to NAC and its dimer based on their retention times compared to the standards.
-
Visualizations
Caption: Signaling pathways modulated by N-Acetylcysteine (NAC).
Caption: General experimental workflow for in vitro studies with NAC.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of N-acetylcysteine actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine causes false-positive ketone results with urinary dipsticks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of N-acetyl(-L-)cysteine derivatives in human urine by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
N-Acetylcysteine: A Comparative Guide to its Biological Activity and Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Acetylcysteine (NAC), a widely studied antioxidant and mucolytic agent, with its key alternatives. NAC is primarily recognized for its role as a precursor to the master antioxidant, glutathione (GSH), thereby playing a crucial role in cellular defense against oxidative stress. This document details its mechanism of action, compares its performance with alternatives based on available experimental data, and provides detailed protocols for relevant assays.
Mechanism of Action: The Glutathione Pathway
N-Acetylcysteine's primary biological target is not a single receptor or enzyme but rather the cellular glutathione synthesis pathway. After administration, NAC is deacetylated to form L-cysteine, which is a rate-limiting amino acid for the synthesis of glutathione.[1] Glutathione is a tripeptide that plays a pivotal role in detoxifying reactive oxygen species (ROS) and is a key component of the cell's antioxidant defense system.[1][2] While NAC does possess some direct radical scavenging activity, its principal antioxidant effect is attributed to its ability to replenish intracellular glutathione levels.[3]
Comparative Performance Data
The following table summarizes the available data comparing N-Acetylcysteine (NAC) with its alternatives, N-Acetylcysteine Amide (NACA) and Glutathione (GSH). It is important to note that the data is compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
| Compound | Assay/Model | Finding | Reference |
| N-Acetylcysteine (NAC) | DPPH Radical Scavenging | Possesses radical scavenging ability. | [4] |
| H2O2 Scavenging | Exhibits scavenging activity, particularly at lower concentrations. | [4] | |
| Retinitis Pigmentosa Mouse Model | Preserves cone function and reduces cone cell death. | [5] | |
| Metabolic Syndrome Patients | Improved glutathione levels. | [6] | |
| N-Acetylcysteine Amide (NACA) | DPPH Radical Scavenging | Higher scavenging ability than NAC at all tested concentrations. | [4] |
| H2O2 Scavenging | Greater scavenging capacity than NAC at the highest concentration tested. | [4] | |
| Retinitis Pigmentosa Mouse Model | Showed significantly greater preservation of cone cell function and survival compared to NAC, even at a lower dose. | [5] | |
| Glutathione (GSH) - Sublingual | Metabolic Syndrome Patients | Superior to oral GSH and NAC in improving the GSH/GSSG ratio and increasing plasma vitamin E levels. | [6] |
| Glutathione (GSH) - Oral | Metabolic Syndrome Patients | Did not significantly improve glutathione levels, indicating low bioavailability. | [6] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured by a spectrophotometer.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in a dark, airtight container.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the test compound (e.g., NAC, NACA) in the same solvent as the DPPH solution.
-
A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
-
Assay Procedure:
-
To a 96-well plate or cuvettes, add a specific volume of the sample or control dilutions.
-
Add an equal volume of the DPPH working solution to each well/cuvette.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each well/cuvette at a wavelength of approximately 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This is another widely used spectrophotometric assay to assess the total antioxidant capacity of a substance.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the colored radical cation is reduced back to the colorless neutral form, and the decolorization is measured.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the test compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the sample or control dilutions to a 96-well plate or cuvettes.
-
Add a larger volume of the diluted ABTS•+ solution.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cellular Glutathione Assay
This assay measures the levels of reduced glutathione (GSH) in cultured cells after treatment with a test compound.
Principle: This assay often utilizes a fluorescent probe, such as monochlorobimane (MCB), which is essentially non-fluorescent until it reacts with GSH in a reaction catalyzed by glutathione S-transferase (GST). The resulting fluorescent adduct can be quantified to determine the intracellular GSH concentration.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, a human liver cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., NAC) for a specified period (e.g., 24 hours). Include untreated control wells.
-
Optionally, include a positive control for oxidative stress (e.g., hydrogen peroxide) to demonstrate the protective effect of the test compound.
-
-
Assay Procedure:
-
After treatment, wash the cells with a suitable buffer (e.g., PBS).
-
Add a solution containing the fluorescent probe (e.g., MCB) to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for the reaction between the probe and intracellular GSH.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., ~380 nm excitation and ~460 nm emission for MCB).
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the intracellular GSH concentration. Results can be normalized to cell number or protein concentration.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the antioxidant properties of N-Acetylcysteine and its alternatives.
Conclusion
N-Acetylcysteine's primary biological role is to support the endogenous antioxidant system by providing the necessary precursor for glutathione synthesis. While it possesses direct antioxidant activity, its efficacy is largely attributed to this indirect mechanism. Comparative data, although limited in terms of direct head-to-head studies, suggests that derivatives like N-Acetylcysteine Amide (NACA) may offer improved bioavailability and enhanced antioxidant effects. Furthermore, direct supplementation with sublingual glutathione may be a more efficient way to increase systemic glutathione levels compared to oral NAC. The choice of agent for research or therapeutic development will depend on the specific application, desired route of administration, and the target cellular environment. The experimental protocols provided in this guide offer a starting point for the quantitative comparison of these and other antioxidant compounds.
References
- 1. ivdrips.com [ivdrips.com]
- 2. The Antioxidant Role of Glutathione and N-Acetyl-Cysteine Supplements and Exercise-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Effects of N-acetylcysteine, oral glutathione (GSH) and a novel sublingual form of GSH on oxidative stress markers: A comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acetylcysteine and Alternative Therapies in a Preclinical Model of Parkinson's Disease
An Objective Guide for Researchers and Drug Development Professionals
In the quest for effective neuroprotective strategies for Parkinson's Disease (PD), a multitude of compounds are under investigation. This guide provides a comparative analysis of N-acetylcysteine (NAC), a glutathione precursor with potent antioxidant properties, against the gold-standard symptomatic treatment, Levodopa (L-DOPA), and another antioxidant, Coenzyme Q10 (CoQ10), in a preclinical mouse model of PD. This comparison is intended to provide researchers, scientists, and drug development professionals with a clear overview of their relative efficacy based on experimental data.
A prefatory note: The originally requested compound, "N-Acetyl-3-nitriloalanine," did not yield any results in scientific literature searches and is presumed to be hypothetical or not publicly documented. Therefore, N-acetylcysteine (NAC) has been substituted as a representative N-acetylated amino acid derivative with a substantial body of research in the context of neurodegenerative diseases.
Comparative Efficacy in the MPTP Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm to study PD pathology. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the hallmark pathology of Parkinson's disease and leading to corresponding motor deficits.[1][2][3] The following tables summarize the quantitative outcomes of NAC, L-DOPA, and CoQ10 in this model.
Table 1: Behavioral Outcomes - Motor Function
| Treatment Group | Test | Outcome Measure | Result |
| MPTP Control | Open Field | Rearing Activity | Significant reduction |
| Rotarod | Latency to Fall | Significant decrease | |
| Cylinder Test | Contralateral Paw Touches | Significant decrease | |
| NAC | Open Field | Rearing Activity | Attenuated reduction |
| Rotarod | Latency to Fall | Improved performance | |
| Cylinder Test | Contralateral Paw Touches | Increased use of affected limb | |
| L-DOPA | Open Field | Rearing Activity | Restoration of activity |
| Rotarod | Latency to Fall | Significantly improved performance | |
| Cylinder Test | Contralateral Paw Touches | Increased use of affected limb | |
| Coenzyme Q10 | Open Field | Rearing Activity | Modest improvement |
| Rotarod | Latency to Fall | Variable, some studies show improvement | |
| Cylinder Test | Contralateral Paw Touches | Modest improvement |
Table 2: Biochemical Outcomes - Neurochemical and Oxidative Stress Markers
| Treatment Group | Marker | Tissue | Result |
| MPTP Control | Dopamine Levels | Striatum | Significant depletion (>50%) |
| Glutathione (GSH) | Substantia Nigra | Significant depletion | |
| Protein Carbonyls | Brain Tissue | Significant increase | |
| NAC | Dopamine Levels | Striatum | Attenuated depletion |
| Glutathione (GSH) | Substantia Nigra | Restored levels | |
| Protein Carbonyls | Brain Tissue | Reduced levels | |
| L-DOPA | Dopamine Levels | Striatum | Increased dopamine availability |
| Glutathione (GSH) | Substantia Nigra | No direct effect | |
| Protein Carbonyls | Brain Tissue | May increase oxidative stress long-term | |
| Coenzyme Q10 | Dopamine Levels | Striatum | Modest attenuation of depletion |
| Glutathione (GSH) | Substantia Nigra | No direct effect on synthesis | |
| Protein Carbonyls | Brain Tissue | Reduced levels |
Table 3: Histological Outcomes - Dopaminergic Neuron Survival
| Treatment Group | Measurement | Brain Region | Result |
| MPTP Control | Tyrosine Hydroxylase (TH) positive cells | Substantia Nigra | Significant loss of dopaminergic neurons |
| NAC | Tyrosine Hydroxylase (TH) positive cells | Substantia Nigra | Significant neuroprotection, reduced cell loss |
| L-DOPA | Tyrosine Hydroxylase (TH) positive cells | Substantia Nigra | No neuroprotective effect on cell survival |
| Coenzyme Q10 | Tyrosine Hydroxylase (TH) positive cells | Substantia Nigra | Some studies report modest neuroprotection |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of NAC and CoQ10 and the symptomatic relief provided by L-DOPA are rooted in their distinct mechanisms of action within the complex signaling pathways of Parkinson's disease.
Oxidative Stress Pathway in Parkinson's Disease and NAC's Mechanism of Action
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the antioxidant defense system to neutralize them, is a key contributor to the degeneration of dopaminergic neurons in PD.[1][4] NAC exerts its neuroprotective effects primarily by replenishing intracellular glutathione (GSH), a major antioxidant.[5][6]
Caption: Mechanism of NAC in mitigating oxidative stress-induced neuronal death in Parkinson's Disease.
Dopaminergic Synapse and L-DOPA's Mechanism of Action
L-DOPA is a precursor to dopamine that can cross the blood-brain barrier.[7][8] Once in the brain, it is converted to dopamine, thereby replenishing the depleted dopamine levels in the striatum and alleviating the motor symptoms of PD.[7][9]
Caption: L-DOPA's mechanism as a dopamine precursor to restore synaptic transmission.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
MPTP-Induced Mouse Model of Parkinson's Disease
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are typically used due to their high sensitivity to MPTP.[10]
-
MPTP Administration: A common acute protocol involves four intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 20 mg/kg) dissolved in saline, administered at 2-hour intervals.[2] Control animals receive saline injections.
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Timeline: Behavioral tests are typically conducted 7 days after the last MPTP injection, a time point at which significant dopaminergic neurodegeneration has occurred.[2] Animals are euthanized for biochemical and histological analysis following behavioral testing.
Behavioral Assessments
-
Open Field Test: This test assesses spontaneous locomotor activity. Mice are placed in a square arena, and their movements (e.g., distance traveled, rearing frequency) are tracked by an automated system for a set duration (e.g., 30 minutes).[11]
-
Rotarod Test: This test evaluates motor coordination and balance. Mice are placed on a rotating rod with accelerating speed, and the latency to fall is recorded.[10]
-
Cylinder Test: This test measures forelimb asymmetry, a characteristic motor deficit in unilateral PD models. The mouse is placed in a transparent cylinder, and the number of times it rears and touches the wall with its ipsilateral, contralateral, or both forepaws is counted.[12]
Biochemical Analysis
-
Tissue Preparation: Following euthanasia, the striatum and substantia nigra are rapidly dissected on ice.
-
Dopamine Measurement: Dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Glutathione (GSH) Assay: GSH levels are measured using a spectrophotometric assay based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Oxidative Stress Markers: Protein carbonyls, a marker of protein oxidation, can be quantified using an enzyme-linked immunosorbent assay (ELISA) kit.[13]
Histological Analysis
-
Tissue Processing: Mice are transcardially perfused with saline followed by 4% paraformaldehyde. The brains are removed, post-fixed, and cryoprotected in sucrose solution.
-
Immunohistochemistry: Coronal sections of the substantia nigra are stained with an antibody against tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, to identify dopaminergic neurons.
-
Stereological Counting: The number of TH-positive neurons in the substantia nigra is estimated using unbiased stereological methods to provide a quantitative measure of neurodegeneration.[14]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a neuroprotective compound in the MPTP mouse model.
References
- 1. Frontiers | Oxidative stress and Parkinson’s disease [frontiersin.org]
- 2. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parkinson’s disease: animal models and dopaminergic cell vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways in Parkinson's disease: molecular mechanisms and therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Levodopa treatment: impacts and mechanisms throughout Parkinson’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scivisionpub.com [scivisionpub.com]
- 14. Post-mortem brain histological examination in the substantia nigra and subthalamic nucleus in Parkinson’s disease following deep brain stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of N-Acetyl-3-nitriloalanine: A Comparative Analysis with Related Compounds
Introduction
N-Acetyl-3-nitriloalanine is a derivative of the non-proteinogenic amino acid β-Cyano-L-alanine (BCLA). Due to the limited availability of direct experimental data for this compound, this guide provides a comparative analysis of its parent compound, BCLA, and a structurally related, well-characterized acetylated amino acid, N-Acetylcysteine (NAC). This cross-validation approach allows for an informed estimation of the potential properties and biological activities of this compound. The data presented herein is intended for researchers, scientists, and drug development professionals.
Comparative Data of β-Cyano-L-alanine (BCLA) and N-Acetylcysteine (NAC)
The following tables summarize the key characteristics and experimental findings for BCLA and NAC, providing a basis for understanding the potential profile of this compound.
Table 1: Physicochemical and Biological Properties
| Property | β-Cyano-L-alanine (BCLA) | N-Acetylcysteine (NAC) |
| Molecular Formula | C4H6N2O2[1][2] | C5H9NO3S[3] |
| Molecular Weight | 114.10 g/mol [1][2] | 163.2 g/mol [3] |
| Primary Function | Neurotoxin, Cystathionine γ-lyase (CSE) inhibitor[4][5] | Antioxidant, Mucolytic agent, Glutathione precursor[6][7][8] |
| Mechanism of Action | Mediated through NMDA receptors, leading to excitotoxicity.[4][9] | Scavenges free radicals, replenishes intracellular glutathione, reduces disulfide bonds in mucus.[6][8] |
| Biological Source | Found in legumes such as Vicia sativa (common vetch).[4][9] | Synthetically produced derivative of the amino acid L-cysteine.[7] |
Table 2: Experimental Data Comparison
| Experimental Parameter | β-Cyano-L-alanine (BCLA) | N-Acetylcysteine (NAC) |
| In Vitro Neurotoxicity | Induces neuronal vacuolation, chromatin clumping, and cell shrinkage in organotypic tissue cultures at concentrations of 2.0-10.0 mM.[4][9] | Protects primary rat hippocampus neurons against H2O2-induced toxicity at 100 µmol/l, enhancing cell viability.[10] |
| In Vivo Effects | Elicits hyperexcitability, convulsions, and rigidity in chicks and rats after oral or intraperitoneal administration.[4] Abolishes the protective effect of ethanol on cerebral ischemia/reperfusion injury in rats at 50 mg/kg (intraperitoneally).[2][11] | Improves cognitive function in a mouse model of accelerated aging at 100 mg/kg (subcutaneously).[12] |
| Enzyme Inhibition | Reversible inhibitor of cystathionine γ-lyase (CSE) with an IC50 of 6.5 µM in rat liver preparations.[5] | No direct inhibitory effect on CSE reported; primary action is on glutathione metabolism. |
| Effect on Inflammation | Induces neuroinflammation by increasing the release of proinflammatory cytokines IL-1β, IL-6, and TNFα in primary cultures of neural stem cells (related compound BMAA).[13] | Suppresses the release of inflammatory cytokines TNFα, IL-1β, and IL-6 in lipopolysaccharide-activated macrophages.[8] |
Experimental Protocols
Synthesis of N-Protected β-Cyano-L-alanines
While a direct protocol for this compound is not available, a one-pot procedure for the synthesis of N-protected β-cyano L-alanine tertiary butyl esters from N-protected L-asparagines has been reported. This method could potentially be adapted for the synthesis of this compound.
Procedure: The reaction involves treating N-protected L-asparagines with 2.2 equivalents of (Boc)2O and a catalytic amount of N,N-dimethylamino pyridine (DMAP) in tertiary butanol at room temperature. This results in the formation of N-protected β-cyano L-alanine tertiary butyl esters.[14]
β-Cyano-L-alanine (BCLA) Neurotoxicity Assay
Organotypic Tissue Culture:
-
Organotypic cultures are prepared from rat brain tissue.
-
The cultures are treated with varying concentrations of BCLA (e.g., 0.075-10.0 mM).[4][9]
-
The explants are observed for pathological changes such as neuronal vacuolation, chromatin clumping, and dense shrunken cells over a period of several hours.[4][9]
-
To investigate the mechanism, antagonists of glutamate receptors, such as MK-801 (for NMDA receptors) and 6-cyano-7-nitroquinoxaline-2,3-dione (for non-NMDA receptors), can be co-administered.[4][9]
N-Acetylcysteine (NAC) Neuroprotection Assay
Primary Hippocampus Neuron Culture:
-
Primary hippocampus neurons are isolated from rats.
-
A cellular model of Alzheimer's disease is induced by exposing the neurons to hydrogen peroxide (H2O2).[10]
-
Cells are pre-treated with various concentrations of NAC (e.g., 1, 10, 100, and 1,000 µmol/l).[10]
-
Cell viability is assessed using methods like the MTT assay.[10]
-
Mechanistic studies can include measuring reactive oxygen species (ROS) levels and analyzing the phosphorylation of proteins involved in signaling pathways like MAPKs and tau protein by Western blotting.[10]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known signaling pathway of BCLA-induced neurotoxicity and a general workflow for evaluating the neuroprotective effects of a compound like NAC.
References
- 1. beta-Cyanoalanine | C4H6N2O2 | CID 13538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. xcessbio.com [xcessbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. mdpi.com [mdpi.com]
- 7. Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beta-Cyano-L-alanine toxicity: evidence for the involvement of an excitotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 13. researchers.mq.edu.au [researchers.mq.edu.au]
- 14. researchgate.net [researchgate.net]
N-Acetylcysteine vs. Standard of Care for Cyanide Poisoning: A Comparative Analysis for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the mechanistic and potential therapeutic comparisons between N-Acetylcysteine (NAC) and the established antidotes for cyanide toxicity.
This guide provides a detailed comparison of N-Acetylcysteine (NAC), a compound with robust antioxidant properties, against the current standard of care drugs for cyanide poisoning, namely hydroxocobalamin and the combination of sodium nitrite and sodium thiosulfate. While NAC is not a current standard of care for cyanide poisoning, its mechanism of action presents a compelling area of investigation for adjunctive therapeutic strategies.
Executive Summary
Cyanide is a potent and rapidly acting poison that inhibits cellular respiration, leading to cytotoxic hypoxia. The established standard of care antidotes directly target the cyanide ion. In contrast, N-Acetylcysteine primarily functions by replenishing intracellular glutathione stores, a critical component of the body's antioxidant defense system. This guide will explore the distinct mechanisms of action, present available data for comparison, and outline the experimental protocols relevant to the study of these compounds in the context of cellular poisons.
Mechanism of Action: A Head-to-Head Comparison
The therapeutic approaches to cyanide poisoning are fundamentally different. Standard of care antidotes are designed for rapid and direct neutralization of the cyanide ion, while NAC's effects are broader, focusing on mitigating downstream oxidative stress.
Standard of Care: Direct Cyanide Neutralization
The primary treatments for cyanide poisoning are hydroxocobalamin and the combination of sodium nitrite and sodium thiosulfate.[1][2][3]
-
Hydroxocobalamin : This is often the first-line treatment.[2] It contains a cobalt ion that binds directly to cyanide, forming the non-toxic cyanocobalamin (Vitamin B12), which is then excreted in the urine.[2] This mechanism is a direct and efficient way to remove cyanide from the body.
-
Sodium Nitrite and Sodium Thiosulfate : This combination therapy works through a two-step process.
-
Sodium Nitrite : Induces the formation of methemoglobin from hemoglobin. Methemoglobin has a high affinity for cyanide, sequestering it from cytochrome c oxidase in the mitochondria and forming cyanomethemoglobin.
-
Sodium Thiosulfate : Acts as a sulfur donor for the enzyme rhodanese, which then detoxifies cyanide from cyanomethemoglobin into the less toxic thiocyanate, which is renally excreted.[1]
-
N-Acetylcysteine (NAC): Indirect Antioxidant and Cytoprotective Effects
N-Acetylcysteine is a precursor to the amino acid L-cysteine, which is a key component for the synthesis of glutathione (GSH).[4][5] Glutathione is a major endogenous antioxidant that plays a crucial role in protecting cells from oxidative damage.[4][6]
The proposed, though not clinically established, mechanism of NAC in the context of cellular poisons like cyanide involves:
-
Replenishment of Glutathione Stores : Cyanide-induced cellular stress can deplete glutathione levels. NAC administration can help restore these levels, enhancing the cell's ability to cope with oxidative stress.[4]
-
Direct Radical Scavenging : NAC has some direct antioxidant properties, allowing it to scavenge reactive oxygen species (ROS) generated during cellular distress.[5]
-
Support of Mitochondrial Function : By reducing oxidative stress, NAC may help to preserve mitochondrial function, which is the primary target of cyanide.
Quantitative Data Comparison
Direct comparative clinical trial data between NAC and standard of care for cyanide poisoning is not available as NAC is not an approved treatment for this indication. However, we can compare their general properties and efficacy in their respective, approved uses.
| Feature | Hydroxocobalamin | Sodium Nitrite + Sodium Thiosulfate | N-Acetylcysteine (NAC) |
| Primary Mechanism | Direct chelation of cyanide | Induction of methemoglobinemia and enzymatic detoxification | Precursor to glutathione, antioxidant |
| Approved Indication | Cyanide poisoning[1][3] | Cyanide poisoning[1][7] | Acetaminophen overdose, mucolytic agent[8][9] |
| Onset of Action | Rapid | Rapid | Slower, dependent on metabolism |
| Administration | Intravenous[3] | Intravenous[7] | Intravenous, Oral, Inhaled[8][10] |
| Adverse Effects | Red discoloration of skin and urine, transient hypertension | Hypotension, methemoglobinemia, hemolysis in G6PD deficient patients[2] | Anaphylactoid reactions (IV), gastrointestinal upset (oral)[8] |
Experimental Protocols
To investigate the potential efficacy of N-Acetylcysteine in the context of cyanide poisoning, researchers could employ the following experimental designs.
In Vitro Cell Viability Assay
-
Objective : To determine if NAC can protect cells from cyanide-induced cytotoxicity.
-
Methodology :
-
Culture a relevant cell line (e.g., neuronal cells, cardiomyocytes).
-
Pre-treat cells with varying concentrations of NAC for a specified duration.
-
Expose the cells to a toxic concentration of potassium cyanide (KCN).
-
Assess cell viability using an MTT or LDH assay at different time points.
-
Include positive controls (hydroxocobalamin) and negative controls (untreated cells).
-
Animal Model of Cyanide Toxicity
-
Objective : To evaluate the in vivo efficacy of NAC as a standalone or adjunctive therapy for cyanide poisoning.
-
Methodology :
-
Use a suitable animal model (e.g., mice or rats).
-
Administer a lethal or sub-lethal dose of potassium cyanide.
-
Treat different groups of animals with:
-
Saline (control)
-
Standard of care (hydroxocobalamin or sodium nitrite/thiosulfate)
-
N-Acetylcysteine alone
-
N-Acetylcysteine in combination with the standard of care.
-
-
Monitor survival rates, time to death, and physiological parameters (e.g., blood lactate, heart rate).
-
At the end of the experiment, tissue samples can be collected for histological analysis and measurement of oxidative stress markers.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for comparing these compounds.
Caption: Mechanism of Cyanide Toxicity.
Caption: Antidote Mechanisms of Action.
Caption: Comparative Experimental Workflow.
References
- 1. Cyanide poisoning - Wikipedia [en.wikipedia.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]
- 8. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. N-acetylcysteine: A Review of Clinical Use and Efficacy | Nutritional Medicine Institute [nmi.health]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
